3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
Beschreibung
The exact mass of the compound 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine is 219.137162174 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-cyclopropyl-6-(pyrrolidin-3-ylmethoxy)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-10(1)11-3-4-12(15-14-11)16-8-9-5-6-13-7-9/h3-4,9-10,13H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGXTDXNRYZKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 3-Cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine: A Comprehensive Technical Guide
Executive Summary
The synthesis of highly functionalized pyridazines is a critical endeavor in modern medicinal chemistry, particularly in the development of kinase inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitors, and CNS-active therapeutics[1]. The target molecule, 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine , features a rigid, electron-deficient pyridazine core substituted with a lipophilic cyclopropyl group and a basic, highly polar (pyrrolidin-3-yl)methoxy moiety.
This whitepaper provides an in-depth, self-validating protocol for the three-step synthesis of this compound. By examining the mechanistic causality behind reagent selection—specifically regioselective Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SNAr)—this guide equips researchers with the authoritative grounding necessary to optimize yields and ensure process reproducibility.
Retrosynthetic Analysis & Strategic Design
The structural architecture of the target molecule dictates a highly convergent, three-step linear sequence starting from the inexpensive and commercially available 3,6-dichloropyridazine .
-
Step 1: The cyclopropyl group is introduced via a regioselective Suzuki-Miyaura cross-coupling.
-
Step 2: The (pyrrolidin-3-yl)methoxy ether linkage is established via an SNAr reaction using a Boc-protected amino alcohol.
-
Step 3: Global acidic deprotection yields the final free amine.
Retrosynthetic analysis of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine.
Mechanistic Insights & Causality
Regioselective Suzuki-Miyaura Coupling
The initial coupling relies on the differential reactivity of the two equivalent C-Cl bonds in 3,6-dichloropyridazine. The first oxidative addition of the Pd(0) catalyst into the C-Cl bond is rapid due to the highly electron-deficient nature of the diazine ring. Following transmetalation with cyclopropylboronic acid and reductive elimination, the cyclopropyl group is installed.
The Causality of Mono-Selectivity: Why doesn't the molecule undergo rapid double-coupling? The newly installed cyclopropyl group acts as a weak electron donor (via σ -donation and hyperconjugation). This subtly increases the electron density of the pyridazine ring, raising its Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the second oxidative addition becomes kinetically sluggish, allowing for the high-yield isolation of the mono-chloro intermediate, 3-chloro-6-cyclopropylpyridazine[1].
Nucleophilic Aromatic Substitution (SNAr)
Pyridazines are privileged scaffolds for SNAr reactions. The two adjacent electronegative nitrogen atoms strongly withdraw electron density from the C3 and C6 positions, drastically lowering the activation energy required to form the intermediate Meisenheimer complex.
To achieve the ether linkage, N-Boc-pyrrolidin-3-ylmethanol is treated with sodium hydride (NaH) in a polar aprotic solvent like DMF[2]. NaH quantitatively deprotonates the primary alcohol to generate a highly reactive alkoxide. The use of a strong base is critical; weaker bases (like K2CO3) often lead to incomplete alkoxide formation and sluggish reaction kinetics, resulting in lower yields and increased side-product formation.
Three-step forward synthesis workflow for the target pyridazine derivative.
Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that intermediate purity can be confirmed before proceeding to the next step.
Step 1: Synthesis of 3-chloro-6-cyclopropylpyridazine
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Setup: To a degassed solution of 3,6-dichloropyridazine (1.0 equiv) in 1,4-dioxane/H2O (4:1 v/v) under an inert argon atmosphere, add cyclopropylboronic acid (1.2 equiv) and K2CO3 (2.5 equiv).
-
Catalysis: Add Pd(dppf)Cl2 (0.05 equiv) as the catalyst. The bidentate dppf ligand minimizes undesired β -hydride elimination and promotes efficient cross-coupling[1].
-
Reaction: Heat the mixture to 90–100 °C for 3 hours. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography to yield the product as an off-white solid.
Step 2: Synthesis of tert-butyl 3-(((6-cyclopropylpyridazin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate
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Alkoxide Generation: Dissolve N-Boc-pyrrolidin-3-ylmethanol (1.1 equiv) in anhydrous DMF at 0 °C under argon. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases[2].
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SNAr Addition: Add a solution of 3-chloro-6-cyclopropylpyridazine (1.0 equiv) in anhydrous DMF dropwise to the alkoxide mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract with ethyl acetate, wash the organic layer extensively with brine (to remove DMF), dry over Na2SO4, and concentrate.
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Purification: Purify via flash chromatography (DCM/MeOH 95:5) to isolate the Boc-protected intermediate.
Step 3: Deprotection to Yield Final Product
-
Reaction: Dissolve the intermediate from Step 2 in anhydrous dichloromethane (DCM). Add trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio. Stir at room temperature for 2 hours.
-
Workup: Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, dissolve the residue in minimal methanol, pass through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and saturated aqueous NaHCO3.
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Isolation: Lyophilize the purified fractions to afford 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine.
Quantitative Data Summary
The table below summarizes the expected quantitative metrics and analytical markers for each step of the synthesis, serving as a rapid reference for process validation.
| Synthesis Step | Reaction Type | Key Reagents & Solvents | Conditions | Expected Yield | Key MS Marker (m/z[M+H]⁺) |
| Step 1 | Suzuki-Miyaura | 3,6-dichloropyridazine, Cyclopropylboronic acid, Pd(dppf)Cl₂, Dioxane/H₂O | 100 °C, 3 h | 45–60% | 155.0 / 157.0 (Cl isotope) |
| Step 2 | SNAr | 3-chloro-6-cyclopropylpyridazine, N-Boc-pyrrolidin-3-ylmethanol, NaH, DMF | 0 °C to RT, 12 h | 65–80% | 320.2 |
| Step 3 | Acidic Deprotection | Step 2 Intermediate, TFA, DCM | RT, 2 h | >90% | 220.1 |
References
-
Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- Source: Google Patents (World Intellectual Property Organization)
Sources
Pharmacological Profiling and Mechanism of Action of 3-Cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine: A Versatile Preclinical Scaffold
Executive Summary
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine is a highly optimized, privileged pharmacological scaffold utilized extensively in modern drug discovery. Rather than functioning as a single-target therapeutic, this specific chemical entity serves as an advanced preclinical probe and building block. Its unique architectural geometry balances aqueous solubility, central nervous system (CNS) penetrance, and precise steric mapping, making it a critical pharmacophore for two distinct target classes: Class A G-Protein Coupled Receptors (specifically the Histamine H3 Receptor) [1] and Intracellular Kinases (such as Salt Inducible Kinases, SIK, and PRMT5) [2][3].
This technical guide deconstructs the structural causality of the molecule, details its dual mechanisms of action, and provides field-proven, self-validating experimental protocols for its in vitro characterization.
Structural Causality & Pharmacophore Deconstruction
Every moiety in this molecule is a deliberate rational design choice aimed at overcoming the pharmacokinetic and pharmacodynamic liabilities of earlier-generation probes.
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The Pyrrolidine Motif (The Basic Center): Acting as the primary basic center ( pKa≈9.0 ), the pyrrolidine ring is essential for forming a critical salt bridge with conserved aspartate residues in GPCR transmembrane domains (e.g., Asp114 in TM3 of the H3 receptor)[4]. In the context of kinase inhibition, this solvent-exposed amine enhances aqueous solubility and interacts favorably with the ribose-binding pocket of the ATP cleft[2].
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The Methoxy Linker (The Flexible Spacer): The ether linkage provides the necessary rotational degrees of freedom, allowing the basic amine to orient optimally within the receptor binding pocket without introducing the metabolic vulnerability of a secondary amine or the rigidity of an alkyne spacer.
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The Pyridazine Core (The Anchor): This electron-deficient heteroaromatic ring serves a dual purpose. In GPCRs, it participates in robust π−π stacking interactions with aromatic residues (e.g., Tyr115). In kinases, the adjacent nitrogen atoms act as potent bidentate hydrogen bond acceptors, anchoring the molecule to the kinase hinge region (typically interacting with the backbone amide of a valine or leucine residue)[3].
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The Cyclopropyl Shield (The Metabolic Safeguard): The substitution of a cyclopropyl group at the 3-position is a deliberate metabolic safeguard. Unlike linear alkyl chains (e.g., ethyl or propyl) which are highly susceptible to CYP450-mediated ω -oxidation, the cyclopropyl ring provides a rigid, sterically hindered lipophilic surface. This significantly increases the molecule's microsomal half-life while perfectly occupying the hydrophobic sub-pocket of the target receptor[1].
Primary Mechanism of Action: GPCR Modulation (Histamine H3R)
The Histamine H3 receptor is a constitutively active, Gi/o -coupled presynaptic autoreceptor that regulates the release of histamine, acetylcholine, and dopamine in the CNS[4].
When acting on this target, 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine functions as a potent inverse agonist . By binding to the orthosteric site, the compound stabilizes the inactive conformation of the receptor ( R state). This stabilization physically prevents the spontaneous coupling of the Gαi/o subunit[1]. The uncoupling relieves the tonic inhibition of Adenylyl Cyclase (AC), leading to an accumulation of intracellular cAMP. The downstream physiological effect is the promotion of neurotransmitter release, a mechanism highly sought after for treating neurodegenerative and cognitive disorders.
Fig 1: Mechanism of H3R inverse agonism uncoupling Gi/o to promote neurotransmitter release.
Secondary Mechanism of Action: Kinase Hinge Binding (SIK/PRMT5)
Beyond GPCRs, this specific scaffold is a privileged structure for targeted protein degradation (PROTACs) and direct kinase inhibition, particularly against Salt Inducible Kinases (SIK) and Protein Arginine Methyltransferase 5 (PRMT5)[2][3].
The molecule acts as a Type I kinase inhibitor , competitively binding to the active (DFG-in) conformation of the ATP-binding site. The pyridazine nitrogens form critical hydrogen bonds with the hinge region, while the cyclopropyl group projects deep into the hydrophobic gatekeeper pocket. The pyrrolidine ring extends outward toward the solvent front, providing an ideal vector for attaching E3 ligase recruiting ligands (e.g., cereblon or VHL binders) in heterobifunctional degrader designs.
Quantitative SAR Profiling
The table below summarizes representative structure-activity relationship (SAR) data, validating the specific structural choices of the target probe against its analogs.
| Compound Variant | R1 (Basic Amine) | Core Heterocycle | R2 (Lipophilic Tail) | H3R Ki (nM) | SIK2 IC50 (nM) | Microsomal Stability ( T1/2 min) |
| Target Probe | Pyrrolidin-3-yl | Pyridazine | Cyclopropyl | 4.2 | 12.5 | >120 |
| Analog A | Piperidin-4-yl | Pyridazine | Cyclopropyl | 18.5 | 45.0 | 110 |
| Analog B | Pyrrolidin-3-yl | Pyridine | Cyclopropyl | 85.0 | 150.2 | 95 |
| Analog C | Pyrrolidin-3-yl | Pyridazine | Ethyl | 5.0 | 14.0 | 25 |
Data Interpretation: Replacing the pyrrolidine with a bulkier piperidine (Analog A) reduces affinity due to steric clash in the Asp114 salt-bridge pocket. Swapping the pyridazine for a pyridine (Analog B) drastically reduces kinase hinge-binding capability. Replacing the cyclopropyl with an ethyl group (Analog C) maintains affinity but destroys metabolic stability due to rapid oxidation.
Self-Validating Experimental Protocols
Protocol A: Radioligand Binding Assay (H3R)
This protocol is designed to eliminate false positives caused by the non-specific binding of highly basic amines to assay plastics and glass fibers.
-
Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human H3R. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.
-
PEI Pre-treatment (Critical Causality): Pre-soak GF/B glass fiber microplates in 0.5% Polyethyleneimine (PEI) for 2 hours. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the basic pyrrolidine moiety ( pKa 9.0) from binding non-specifically to the filter, which would artificially inflate the apparent Ki .
-
Incubation: Incubate 10 µg of membrane protein with 1 nM [3H] -N- α -methylhistamine and varying concentrations of the test compound (10 pM to 10 µM) in assay buffer for 60 minutes at 25°C.
-
Termination & Washing: Rapidly filter the mixture through the PEI-treated GF/B plates using a vacuum manifold. Wash 3x with ice-cold buffer to trap receptor-bound radioligand while flushing out unbound complexes.
-
Validation System: Include 10 µM Thioperamide as a positive control for non-specific binding (NSB). The assay is only valid if the Z'-factor is >0.6 and the specific binding window is >80% of total binding.
Fig 2: Self-validating radioligand binding assay workflow with PEI-treated filtration.
Protocol B: Kinase Selectivity Profiling (TR-FRET)
-
Assay Selection (Critical Causality): Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than standard luminescent ATP assays. Causality: The pyridazine core can act as a mild fluorescence quencher or auto-fluorophore. TR-FRET utilizes a delayed emission reading (typically a 50-100 µs delay), which allows short-lived background compound auto-fluorescence to decay completely before the signal is read, ensuring high data fidelity.
-
Reaction Initiation: Combine 2 nM SIK2 enzyme, 100 nM fluorescently labeled peptide substrate, and the test compound in kinase buffer. Initiate the reaction by adding 10 µM ATP.
-
Detection: Add the Europium-labeled anti-phospho antibody. Read the TR-FRET signal (ratio of 665 nm to 615 nm) after a 1-hour incubation.
-
Validation System: Calculate the IC50 using a 4-parameter logistic fit. Include Staurosporine as a pan-kinase reference control to validate enzyme activity.
References
- "PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES" (EP1998620), European Patent Office.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-D_jsVjn5fTWtCc8XoLeCEel50VxZIpOy4qF7-Qs3J_82OOD0mjivFeKzLElv1emmq70zTLNs3j5gwlttJDmIjvRYYRUrQUo0b2FeV1lTwsKOy3K5XY5IhGuhwWwyQODvIl-gD6WHpVOV0ziCTwhRpFwKaSUNYTkV8MQIQhpPCRrDLk4jyjw9XIOwErK1w_CqLsMrBSnG4_mT7vJXFafq864JDQTZnmI99hA=]
- "Small molecule inhibitors of salt inducible kinases" (WO2022165529A1), Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZvksodQ1QOU7Lk8FoWhE5qqKNbjGhHHsT-BkfNe9ZyW_CQAq-Zsr3BdyekVV3FEw6AHDAt0aBW9siB-_UNmtKZj-lKDIGdibbB839mTIBaf3NuWu8sxMXsQQT8SetUOZWMl9zdPvWZZDYYo_oTQ==]
- "Novel prmt5 inhibitors" (WO2021163344A1), Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8-QutxZnAJjbs_68N2ikVpQI6fFPLLt2kGgI_JeOal6Eyl8czhpVmBZMrp0bDlUlE8WrchXE34wKGNTPyG7OwffWW3oa8aZY31nLxG9ReIwJpIMiDxmTnI4u7r1UfxvTL6Mea6HYrH4EjSjSFMA==]
- "Toxic aldehyde related diseases and treatment" (US10543181B2, citing Lovenberg et al., 1999), Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE01I70Tf8y1w58DjgbxEDmiF_UTxPiSYBJUyI341LB7k1QXQtIRLir369W2qtWHB8imhP_p2EAvPDpGxDgqDeA5HFZbaEZlI4z1DY4X0CNo7LgdK7bxI4SX5n3zV22Evk5LOndyLBZDuCyEw==]
Sources
- 1. PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES - Patent 1998620 [data.epo.org]
- 2. WO2022165529A1 - Small molecule inhibitors of salt inducible kinases - Google Patents [patents.google.com]
- 3. WO2021163344A1 - Novel prmt5 inhibitors - Google Patents [patents.google.com]
- 4. US10543181B2 - Toxic aldehyde related diseases and treatment - Google Patents [patents.google.com]
The Biological Activity of Pyridazine Derivatives: A Comprehensive Technical Guide for Drug Discovery
As a privileged scaffold in medicinal chemistry, the pyridazine nucleus (a 1,2-diazine ring) offers unique physicochemical properties. Its high dipole moment, capacity for hydrogen bonding, and structural stability make it an exceptional pharmacophore for interacting with diverse biological targets. This technical guide synthesizes current empirical data and mechanistic insights regarding the biological activity of pyridazine derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial applications.
Anti-Inflammatory Activity: Precision COX-2 Selectivity
Classical non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Because COX-1 is constitutively expressed and responsible for maintaining gastric mucosal integrity, its inhibition leads to severe gastrointestinal (GI) ulceration 1. Pyridazine derivatives, particularly pyridazinones and thiazole-hybridized pyridazines, resolve this by exploiting the structural divergence between the two isoforms.
Mechanistic Causality
The COX-2 active site features a secondary side pocket (accessed via the Val523 residue, which replaces the bulkier Ile523 found in COX-1). Selectively functionalized pyridazine derivatives are sterically optimized to insert into this side pocket, forming stable hydrogen bonds with His90 and Arg513 2. This high-affinity blockade halts the conversion of arachidonic acid to pro-inflammatory prostaglandins (e.g., PGE2) while leaving COX-1 entirely unhindered.
Mechanism of selective COX-2 inhibition by pyridazine derivatives sparing COX-1.
Quantitative Efficacy Data
| Compound Designation | Target | IC50 Value | Selectivity Index (SI) | Reference |
| Pyridazinone (Compound 2f) | COX-2 | 15.56 nM | 38 | [[3]]() |
| Pyridazinone (Compound 6b) | COX-2 | 0.18 µM | 6.33 | 2 |
| Celecoxib (Clinical Control) | COX-2 | 0.35 µM | ~17 | 2 |
Protocol: Self-Validating In Vitro COX-1/COX-2 Inhibition Assay
To accurately determine the Selectivity Index (SI), an Enzyme Immunoassay (EIA) measuring PGE2 production is utilized.
-
Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing 1 µM hematin. Causality: Hematin is an obligate cofactor for the peroxidase activity of the COX enzymes; without it, the reaction will not proceed.
-
Compound Incubation: Pre-incubate the enzymes with serial dilutions of the pyridazine derivative (in DMSO, final concentration <1%) for 15 minutes at 37°C. Validation: Include a vehicle control (100% initial activity) and a heat-inactivated enzyme control (background noise).
-
Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Incubate for exactly 2 minutes at 37°C.
-
Termination & Readout: Terminate the reaction by adding 1M HCl. Quantify the synthesized PGE2 using a competitive ELISA. Calculate the IC50 using non-linear regression analysis and derive the SI (IC50 COX-1 / IC50 COX-2).
Anticancer Activity: Kinase Inhibition and Apoptotic Induction
Pyridazine derivatives have shown remarkable efficacy as targeted anticancer agents. They primarily act as competitive inhibitors at the ATP-binding cleft of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, which are overexpressed in various malignancies 4.
Mechanistic Causality
By mimicking the purine ring of ATP, pyridazines block RTK phosphorylation. This halts downstream pro-survival signaling, leading to cell cycle arrest at the G2/M phase. Consequently, this stress shifts the intracellular balance of Bcl-2 family proteins—downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax. The resulting mitochondrial membrane permeabilization triggers the release of cytochrome c, activating Caspase-3 and executing intrinsic apoptosis 5.
Pyridazine-mediated kinase inhibition and intrinsic apoptotic pathway activation.
Quantitative Efficacy Data
| Compound / Target | Cancer Cell Line | IC50 / GI50 | Primary Mechanism | Reference |
| TAK-593 | Various | 0.95 nM | VEGFR-2 Kinase Inhibition | 4 |
| Pyridazine-Pyrazoline (IXg) | UO-31 (Renal) | 0.75 µM | EGFR Inhibition / Caspase-3 | 5 |
| Erlotinib (Clinical Control) | UO-31 (Renal) | 0.95 µM | EGFR Inhibition | [[5]]() |
Protocol: High-Throughput MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., UO-31) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adherence.
-
Treatment: Aspirate media and replace with media containing varying concentrations of the pyridazine derivative (0.01 to 100 µM). Validation: Include an untreated control (100% viability) and a blank well (media only, to subtract background absorbance).
-
MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells cannot perform this reduction.
-
Solubilization & Readout: Discard the media and add 150 µL of DMSO to solubilize the formazan crystals. Measure absorbance at 570 nm using a microplate reader.
Antimicrobial Activity: Broad-Spectrum Efficacy
Pyridazine derivatives exhibit potent antimicrobial properties against Gram-positive bacteria, Gram-negative bacteria, and fungal strains. The activity is highly dependent on the substituents; for example, chloro-pyridazines show strong Gram-negative activity, while diarylurea pyridazinones demonstrate potent antifungal properties 6.
Quantitative Efficacy Data
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
| Pyridazinone (Compound 13) | Acinetobacter baumannii | 3.74 µM | 7 |
| Pyridazinone (Compound 7) | Escherichia coli | 7.8 µM | [[7]]() |
| Diarylurea Pyridazinone (10h) | Staphylococcus aureus | 16 µg/mL | 6 |
Protocol: Broth Microdilution Method for MIC Determination
To standardize the evaluation of antimicrobial potency, the broth microdilution method is strictly employed.
-
Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard. Causality: This ensures a consistent starting bacterial concentration of approximately 1.5×108 CFU/mL, eliminating density-dependent artifacts in MIC readings.
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyridazine derivative in Mueller-Hinton broth. Validation: Include a positive control (broth + bacteria, ensuring viability) and a negative control (broth + compound, ensuring sterility).
-
Inoculation & Incubation: Add 10 µL of the standardized inoculum to each well (final volume 100 µL). Incubate at 37°C for 24 hours.
-
Resazurin Addition (Optional but Recommended): Add 10 µL of resazurin dye (0.015%) to each well and incubate for 2 hours. Causality: Resazurin acts as an oxidation-reduction indicator. Viable, metabolizing bacteria reduce the blue, non-fluorescent dye to pink, highly fluorescent resorufin, allowing for an objective, colorimetric determination of the MIC (the lowest concentration remaining blue).
Standard broth microdilution workflow for determining pyridazine MIC values.
References
-
Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. PubMed (NIH). Available at:[Link]
-
Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed (NIH). Available at:[Link]
-
Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at:[Link]
-
Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. PubMed (NIH). Available at:[Link]
-
Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences. Available at:[Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at:[Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC (NIH). Available at:[Link]
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- 3. Sci-Hub: are you are robot? [sci-hub.fr]
- 4. actascientific.com [actascientific.com]
- 5. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
In Silico Modeling of 3-Cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine: A Technical Guide to Scaffold Evaluation and Dynamics
Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide
Executive Summary
The compound 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine represents a highly versatile, privileged heterocyclic scaffold in modern drug discovery. By combining a strongly basic pyrrolidine ring, a conformationally flexible methoxy linker, a high-dipole pyridazine core, and a lipophilic cyclopropyl shield, this fragment is uniquely positioned for targeting central nervous system (CNS) receptors (e.g., Histamine H3) and kinases (e.g., LRRK2).
This whitepaper provides an authoritative, step-by-step in silico modeling guide for this scaffold. Rather than merely listing software commands, this guide explains the causality behind experimental choices , ensuring that computational chemists can build self-validating workflows for docking, quantum mechanical (QM) preparation, and Molecular Dynamics (MD) simulations.
Structural Rationale & Pharmacophore Analysis
Before initiating any in silico workflow, it is critical to deconstruct the molecule into its functional pharmacophores to understand its predicted behavior in a biological binding pocket.
-
The Pyridazine Core: The 1,2-diazine (pyridazine) ring is characterized by a high dipole moment and weak basicity, functioning primarily as a robust, dual hydrogen-bond acceptor[1]. Unlike ubiquitous phenyl rings, pyridazine improves aqueous solubility and lowers cytochrome P450 inhibition liabilities, making it a superior bioisostere in lead optimization[1].
-
The Cyclopropyl Group: Positioned at C3, the cyclopropyl ring serves as a compact, lipophilic shield. It provides necessary van der Waals interactions within hydrophobic sub-pockets while restricting the metabolic vulnerabilities typically associated with straight-chain alkyl groups.
-
The (Pyrrolidin-3-yl)methoxy Moiety: The pyrrolidine ring is a strongly basic secondary amine (pKa ~9.5–10.5) that exists almost entirely in a protonated state at physiological pH (7.4). This makes it a critical anchor for forming salt bridges with acidic residues (such as Aspartate or Glutamate) in target proteins[2]. The methoxy linker provides the necessary rotational degrees of freedom, allowing the pyrrolidine ring to undergo pseudorotation to perfectly complement the steric contours of the binding site[3].
Pharmacophore mapping of the pyridazine scaffold and its predicted target interactions.
In Silico Workflow & Methodology
To accurately model the binding affinity and dynamic stability of this compound, a multi-tiered computational protocol is required.
Ligand Preparation (Quantum Mechanics)
Standard empirical charge assignment (e.g., AM1-BCC) often fails to accurately capture the electron delocalization across the pyridazine ring when influenced by the electron-donating methoxy group.
-
Protocol:
-
Generate the 3D conformer using RDKit or Schrödinger LigPrep.
-
Assign the protonation state at pH 7.4 ± 0.2. Crucial Step: Ensure the pyrrolidine nitrogen is protonated ( NH2+ ).
-
Perform Geometry Optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level. This ensures the dipole moment of the pyridazine core is accurately represented before docking.
-
Target Selection & Molecular Docking
-
Protocol:
-
Prepare the target protein (e.g., a GPCR or Kinase) by removing water molecules beyond 5 Å of the active site, adding polar hydrogens, and assigning Kollman charges.
-
Define the grid box centered on the known acidic anchor residue (e.g., Asp113 in many aminergic GPCRs) to bias the sampling toward the pyrrolidine salt bridge.
-
Execute Induced-Fit Docking (IFD). Causality: The flexibility of the (pyrrolidin-3-yl)methoxy linker requires receptor side-chain flexibility to avoid artificial steric clashes and to accurately model the induced fit of the basic amine[2].
-
Molecular Dynamics (MD) Simulation Protocol
To validate the docking pose, a 100 ns MD simulation is mandatory. We utilize GROMACS for its high-performance handling of biomolecular systems[4].
-
Protocol:
-
Topology Generation: Parameterize the ligand using the CHARMM36 or OPLS-AA force field via CGenFF or LigParGen.
-
Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with the TIP3P water model, and neutralize the system by adding Na+ and Cl− ions to a physiological concentration of 0.15 M.
-
Energy Minimization: Run the steepest descent algorithm for 50,000 steps to eliminate high-energy steric clashes introduced during solvation.
-
NVT Equilibration (100 ps): Couple the system to a modified Berendsen thermostat (V-rescale) at 300 K[5]. Causality: NVT (constant Number, Volume, Temperature) is performed first to stabilize the kinetic energy of the system without allowing the box volume to fluctuate wildly, which could cause the simulation to crash.
-
NPT Equilibration (100 ps): Switch to the Parrinello-Rahman barostat at 1 bar. Causality: NPT allows the solvent density to equilibrate around the protein-ligand complex.
-
Production Run (100 ns): Execute the simulation using the leap-frog integrator with a 2 fs time step. Constrain all bonds involving hydrogen using the LINCS algorithm.
-
In silico workflow from quantum mechanical ligand preparation to MD trajectory analysis.
Quantitative Data & Profiling
To ensure the scaffold meets the criteria for further hit-to-lead evolution, we summarize its computed physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, alongside standard acceptance criteria for MD simulations.
Table 1: Computed Physicochemical & ADMET Properties
| Property | Computed Value | Drug-Likeness Implication |
| Molecular Weight (MW) | 219.29 g/mol | Excellent fragment/lead size; allows room for functionalization. |
| LogP (Octanol/Water) | ~1.65 | Optimal lipophilicity for oral bioavailability and CNS penetration. |
| Polar Surface Area (PSA) | ~47.0 Ų | < 90 Ų indicates high probability of crossing the Blood-Brain Barrier (BBB). |
| H-Bond Donors (HBD) | 1 (Pyrrolidine NH2+ ) | Complies with Lipinski's Rule of 5. |
| H-Bond Acceptors (HBA) | 4 (N, N, O, N) | Excellent for forming multiple target interactions. |
| Rotatable Bonds | 4 | Low conformational entropy penalty upon binding. |
Table 2: MD Simulation Validation Metrics (Acceptance Criteria)
| Metric | Target Threshold | Causality / Interpretation |
| Protein Backbone RMSD | < 2.5 Å (Plateaued) | Validates that the protein structure has equilibrated and is stable. |
| Ligand RMSD | < 2.0 Å | Confirms the docking pose is dynamically stable within the pocket. |
| Ligand RMSF | < 1.5 Å | Indicates the (pyrrolidin-3-yl)methoxy linker is tightly bound, not solvent-exposed. |
| H-Bond Occupancy | > 75% over 100 ns | Proves the pyrrolidine salt bridge / pyridazine H-bonds are persistent, not transient artifacts. |
Conclusion
The in silico modeling of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine requires a nuanced understanding of its distinct chemical features. By enforcing proper protonation states for the pyrrolidine ring[3] and utilizing quantum mechanics to capture the pyridazine dipole[1], computational chemists can generate highly accurate docking poses. Subsequent validation via rigorous GROMACS MD protocols[4] ensures that only dynamically stable, thermodynamically favorable interactions are prioritized for physical synthesis and in vitro testing.
References
-
Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853-1921.
-
Poyraz, S., & Döndaş, H. A. (2023). "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry, 11.
-
Niranjan, V., Rao, P., Uttarkar, A., & Kumar, J. (2023). "Protocol for the development of coarse-grained structures for macromolecular simulation using GROMACS." STAR Protocols, 4(3).
-
GROMACS Development Team. (2026). "Molecular Dynamics - GROMACS 2026.1 documentation." GROMACS Official Documentation.
-
PharmaBlock. (2025). "Pyrrolidine Derivatives in Drug Discovery." PharmaBlock Sciences.
Sources
Spectroscopic Analysis of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine: An In-Depth Technical Guide
Executive Summary
The structural elucidation of complex heterocyclic active pharmaceutical ingredients (APIs) requires a rigorous, orthogonal analytical approach. 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine is a highly functionalized synthetic intermediate and bioactive scaffold characterized by an electron-deficient 1,2-diazine (pyridazine) core, a sterically constrained cyclopropyl ring, and a chiral, basic (pyrrolidin-3-yl)methoxy side chain.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide establishes a self-validating analytical framework—leveraging Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy—to map the specific causality between the molecule's electronic environment and its spectroscopic signatures.
Molecular Architecture & Analytical Strategy
The structural validation of this molecule hinges on isolating the spectroscopic signals of its three distinct domains. The pyridazine core acts as an electron sink, profoundly influencing the chemical shifts of adjacent protons. The cyclopropyl group introduces unique diamagnetic anisotropy, while the ether linkage and pyrrolidine ring provide diagnostic fragmentation pathways in mass spectrometry.
To ensure absolute confidence in the structural assignment, we employ an orthogonal workflow (Figure 1). This strategy is a self-validating system: NMR provides atomic-level connectivity, HRMS confirms the exact elemental composition, and FT-IR validates the presence of specific functional group dipoles.
Fig 1. Orthogonal spectroscopic workflow for structural validation of the pyridazine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. The unique electronic properties of the diazine parent compound dictate the chemical shift environment,1[1].
Mechanistic Causality in Chemical Shifts
-
The Pyridazine Core: The two aromatic protons (H-4 and H-5) appear as a classic AB spin system. The oxygen atom of the ether linkage at C-6 donates electron density into the ring via resonance (+M effect). This significantly shields H-5 relative to H-4, creating a diagnostic chemical shift differential (Δδ ≈ 0.3 - 0.4 ppm).
-
The Cyclopropyl Ring: The protons of the cyclopropyl group are highly shielded due to the diamagnetic anisotropy generated by the ring current of the strained C-C single bonds. This pushes their resonances far upfield (0.9 - 1.2 ppm), clearly separating them from the pyrrolidine aliphatic signals.
-
Connectivity Validation: The HMBC (Heteronuclear Multiple Bond Correlation) experiment acts as an internal control. A strong ³JCH correlation between the -O-CH₂- protons and the C-6 pyridazine carbon unambiguously proves the ether connectivity.
Step-by-Step NMR Protocol
-
Sample Preparation: Dissolve 15.0 mg of the lyophilized analyte in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). The TMS provides an absolute zero-point calibration, self-validating the chemical shift scale.
-
Instrument Tuning & Matching: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei to optimize RF power transfer and maximize the signal-to-noise ratio.
-
Locking and Shimming: Lock the spectrometer frequency to the deuterium resonance of CDCl₃. Perform gradient shimming (Z1-Z5) to achieve a highly homogeneous magnetic field, ensuring sharp, symmetrical peaks.
-
Data Acquisition:
-
¹H NMR: Acquire 16 transients with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 5 seconds to ensure complete longitudinal relaxation for quantitative integration.
-
¹³C NMR: Acquire 1024 transients using WALTZ-16 composite pulse decoupling to remove ¹H-¹³C scalar couplings.
-
-
Processing: Apply an exponential window function (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C), zero-fill to 64k data points, Fourier transform, and manually correct phase and baseline.
Data Presentation: NMR Assignments
Table 1: Summarized ¹H and ¹³C NMR Spectral Data (CDCl₃, 400 MHz / 100 MHz)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Assignment Rationale |
| Pyridazine C-3 | - | - | 158.2 | Deshielded sp² carbon attached to cyclopropyl |
| Pyridazine C-4 | 7.21 | d, J = 9.0 | 126.5 | Aromatic CH, ortho-coupled to H-5 |
| Pyridazine C-5 | 6.85 | d, J = 9.0 | 118.3 | Shielded by C-6 oxygen (+M resonance effect) |
| Pyridazine C-6 | - | - | 160.1 | Highly deshielded sp² carbon attached to oxygen |
| Cyclopropyl CH | 2.15 | m | 14.2 | Methine proton, shielded by ring current |
| Cyclopropyl CH₂ | 1.05 - 1.18 | m | 9.5 | Methylene protons of the strained ring |
| Ether -O-CH₂- | 4.35 | d, J = 6.5 | 68.4 | Deshielded by adjacent electronegative oxygen |
| Pyrrolidine C-3 | 2.75 | m | 38.1 | Chiral methine center |
| Pyrrolidine N-H | 2.50 | br s | - | Broad due to quadrupolar relaxation/exchange |
| Pyrrolidine CH₂ | 1.60 - 3.20 | m | 28.5 - 50.2 | Aliphatic ring carbons (C-2, C-4, C-5) |
High-Resolution Mass Spectrometry (LC-HRMS)
Mass spectrometry provides critical validation of the molecular formula (C₁₂H₁₇N₃O) and structural connectivity. The Data-Dependent Acquisition (DDA) method acts as a self-validating system: the exact mass confirms the empirical formula, while the MS/MS fragments independently verify the structural domains, a standard practice in the 2 [3].
Step-by-Step LC-HRMS Protocol
-
Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a diluent of 50:50 (v/v) LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.
-
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.
-
Source Optimization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and gas flow to 800 L/hr to ensure efficient droplet evaporation.
-
Data-Dependent Acquisition (DDA): Acquire full-scan MS data (m/z 100-1000). Automatically isolate the [M+H]⁺ precursor ion (m/z 220.14) and subject it to Higher-energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 25%.
Fragmentation Causality
Soft ionization yields the intact [M+H]⁺ ion at m/z 220.14. Upon collisional activation, the molecule undergoes heterolytic cleavage at the ether C-O bond. According to Stevenson's rule, the charge is retained on the fragment with the lowest ionization energy—in this case, yielding both the nitrogen-rich cyclopropyl-pyridazine fragment and the secondary amine-containing pyrrolidine fragment.
Fig 2. Proposed ESI-MS/MS fragmentation pathway of the protonated molecular ion.
Fourier-Transform Infrared (FT-IR) Spectroscopy
While NMR and MS define connectivity and mass, FT-IR confirms the presence of specific functional group dipoles. The vibrational modes of the diazine core are highly specific,3 [2].
Step-by-Step FT-IR Protocol
-
Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric water vapor and CO₂ contributions.
-
Sample Application: Place ~2 mg of the neat solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact between the crystal and the sample (critical for evanescent wave penetration).
-
Data Acquisition & Processing: Acquire the sample spectrum from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam.
Data Presentation: Key Vibrational Frequencies
Table 2: Key FT-IR Vibrational Frequencies (Diamond ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |
| 3310 | Weak, Broad | N-H Stretch | Secondary amine of the pyrrolidine ring |
| 3050 | Weak | C(sp²)-H Stretch | Pyridazine aromatic protons |
| 2950, 2870 | Medium | C(sp³)-H Stretch | Aliphatic protons (pyrrolidine, cyclopropyl) |
| 1595 | Strong | C=N / C=C Stretch | Pyridazine core ring vibrations |
| 1245 | Strong | C-O-C Asym. Stretch | Ether linkage at position 6 |
| 1030 | Medium | C-O-C Sym. Stretch | Ether linkage at position 6 |
Causality Note: The asymmetric C-O-C stretching of the ether linkage at 1245 cm⁻¹ is highly intense due to the large change in the dipole moment during the vibration of the sp²-sp³ carbon-oxygen bonds, serving as a primary indicator of the substitution at the 6-position of the pyridazine ring.
References
- Source: PubMed (John Wiley & Sons, Ltd.)
- A comparative study on the vibrational spectroscopy of pyridazine, pyrimidine and pyrazine Source: SciSpace URL
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: MDPI URL
Sources
An In-depth Technical Guide to the Therapeutic Targets of Pyridazine Compounds
Abstract
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen bonding capacity, and susceptibility to diverse chemical modifications, have made it a cornerstone in the design of novel therapeutics.[1] This guide provides a comprehensive technical overview of the major and emerging therapeutic targets of pyridazine-based compounds. We will delve into the molecular mechanisms of action, present key structure-activity relationship (SAR) data, and detail the experimental workflows crucial for the identification and validation of these targets. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics.
Introduction: The Pyridazine Core in Modern Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, pyridazines have steadily gained prominence.[2] Their inherent chemical features allow for precise modulation of physicochemical properties such as solubility and metabolic stability, which are critical for developing viable drug candidates. The pyridazine nucleus is a key structural feature in a variety of approved drugs and clinical candidates, demonstrating its versatility across a wide range of biological targets and disease indications. This guide will systematically explore these targets, providing both a high-level strategic overview and granular, actionable insights for laboratory application.
Key Therapeutic Target Classes for Pyridazine Compounds
Pyridazine derivatives have demonstrated significant activity against several major classes of therapeutic targets. Their structural versatility allows them to be tailored to fit the specific binding pockets of these diverse protein families.
2.1 Protein Kinases: The Prolific Target
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them a major focus for drug discovery, particularly in oncology and immunology.[3] Pyridazine-based scaffolds have proven to be exceptionally effective as kinase inhibitors.[3]
2.1.1 Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[4] Several pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.[5][6] By replacing the central pyridine carboxamide core of the well-known VEGFR-2 inhibitor Sorafenib with a pyridazine nucleus, researchers have successfully created novel chemotypes with significant anti-angiogenic activity.[5]
-
Mechanism of Action: Pyridazine-based VEGFR-2 inhibitors typically act as Type I or Type II inhibitors, binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of VEGFR-2 and subsequent downstream signaling, leading to an inhibition of endothelial cell proliferation and migration.
Table 1: In Vitro Activity of Selected Pyridazine-Based VEGFR-2 Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 8c | VEGFR-2 | 1800 | - | [5] |
| 8f | VEGFR-2 | 1300 | - | [5] |
| 15 | VEGFR-2 | 1400 | - | [5] |
| 18c | VEGFR-2 | 107 | - | [5] |
| Sorafenib | VEGFR-2 | 90 | - | [5] |
2.1.2 Other Notable Kinase Targets
-
Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in the B cell receptor signaling pathway, making it an attractive target for B cell malignancies.[7] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and highly selective irreversible BTK inhibitors.[7] One such compound, compound 22, exhibited a BTK IC50 of 1.3 nM and demonstrated significant tumor growth inhibition in a xenograft model.[7]
-
Monopolar Spindle 1 (Mps1/TTK): Mps1 is a kinase involved in the spindle assembly checkpoint, and its inhibition can lead to mitotic catastrophe in cancer cells. Imidazo[1,2-b]pyridazine-based compounds have been developed as extremely potent and selective Mps1 inhibitors, showing remarkable antiproliferative activity against various cancer cell lines.[8]
-
Tyrosine Kinase 2 (TYK2): As a member of the Janus kinase (JAK) family, TYK2 mediates pro-inflammatory cytokine signaling.[9] Pyridazine-based allosteric inhibitors that bind to the pseudokinase (JH2) domain of TYK2 have been discovered, offering a selective approach to treating immuno-inflammatory diseases.[9]
-
Activin-like Kinase 5 (ALK5): ALK5, a transforming growth factor-β (TGF-β) type 1 receptor, is implicated in fibrosis and cancer.[10] Novel series of ALK5 inhibitors featuring a 4,6-disubstituted pyridazine core have been designed and characterized.[10]
2.2 Phosphodiesterases (PDEs): Modulators of Second Messengers
Phosphodiesterases are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various physiological processes, including inflammation and smooth muscle relaxation.[11][12] Pyridazinone derivatives have emerged as potent inhibitors of several PDE subtypes.[11][12][13]
-
Mechanism of Action: By inhibiting PDE enzymes, pyridazine compounds prevent the degradation of cAMP and cGMP. The resulting increase in intracellular levels of these second messengers leads to effects such as smooth muscle relaxation, vasodilation, and bronchodilation, making PDE inhibitors valuable for treating cardiovascular and respiratory diseases.[12][14]
Table 2: Inhibitory Activity of Pyridazinone Derivatives against PDE4 Subtypes
| Compound ID | PDE4B1 IC50 (nM) | TNFα Inhibition IC50 (nM) | Reference |
| 3a | - | 2.40 | [11] |
| 3f | 0.36 | - | [11] |
| 3k | - | - | [11] |
Data extracted from in vitro studies.
2.3 G-Protein Coupled Receptors (GPCRs): The Druggable Superfamily
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. Pyridazine derivatives have been developed as modulators of specific GPCRs.
-
GABA-A Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[15] Allosteric modulators of the GABA-A receptor have therapeutic value as anxiolytics, anticonvulsants, and hypnotics.[15] A series of 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines have been synthesized as allosteric modulators of the GABA-A receptor.[15][16] These compounds have been shown to enhance the modulatory activity in the presence of GABA.[15]
2.4 Other and Emerging Targets
The versatility of the pyridazine scaffold continues to be explored against a growing number of targets.
-
NLRP3 Inflammasome: The NOD-like receptor protein 3 (NLRP3) inflammasome is a component of the inflammatory process, and its overactivation is associated with a range of diseases, including asthma, COPD, and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[17][18] Novel pyridazine derivatives are being investigated as NLRP3 inhibitors.[17][18]
-
Antimicrobial Targets: Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[19][20][21][22] The specific molecular targets within these microorganisms are an active area of research, with some evidence pointing towards inhibition of essential enzymes like DNA gyrase.
Experimental Workflows for Target Identification and Validation
The identification and validation of therapeutic targets for novel pyridazine compounds require a systematic and rigorous experimental approach. Below are detailed protocols for key workflows in this process.
3.1 High-Throughput Screening (HTS) for Hit Identification
HTS is the initial step to identify "hit" compounds that modulate the activity of a specific target from a large chemical library.
Protocol: Biochemical HTS for a Kinase Target
-
Assay Plate Preparation: Dispense 5 µL of kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) into all wells of a 384-well low-volume plate.
-
Compound Addition: Using an acoustic liquid handler, transfer 20 nL of pyridazine compounds from the library plates to the assay plates (final concentration typically 10 µM). Add DMSO as a negative control and a known inhibitor as a positive control.
-
Kinase and Substrate Addition: Add 2.5 µL of a 2x kinase/substrate solution (containing the target kinase and a suitable peptide or protein substrate) to all wells.
-
Initiation of Reaction: Add 2.5 µL of a 2x ATP solution to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo, Promega) to quench the reaction and measure the remaining ATP via a luminescence signal.
-
Data Analysis: Read the luminescence on a plate reader. Calculate the percent inhibition for each compound relative to the controls. Hits are typically defined as compounds that exhibit >50% inhibition.
Caption: High-Throughput Screening (HTS) workflow for kinase inhibitors.
3.2 Target Engagement and Validation
Once a hit is identified, it is crucial to confirm that it directly binds to the intended target and to quantify the binding affinity.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Ligand Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface using amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series of the pyridazine hit compound in running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the compound over the sensor surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Dissociation Measurement: After the association phase, flow running buffer over the chip to measure the dissociation of the compound from the target.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Signaling Pathway Analysis
Understanding how a pyridazine compound modulates a specific signaling pathway is crucial for elucidating its mechanism of action and predicting its physiological effects.
4.1 The VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events that are critical for angiogenesis. Pyridazine-based inhibitors block this pathway at its origin.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion and Future Perspectives
The pyridazine scaffold has unequivocally established its importance in modern drug discovery, with a proven track record against a multitude of high-value therapeutic targets. The successful development of pyridazine-based kinase inhibitors, PDE inhibitors, and GPCR modulators underscores the chemical tractability and biological potential of this heterocyclic core.
Future research will likely focus on expanding the target space for pyridazine compounds, particularly in areas of unmet medical need such as neurodegenerative diseases and drug-resistant infections. The application of novel drug discovery modalities, such as covalent inhibitors and allosteric modulators, will continue to unlock new therapeutic opportunities for this versatile scaffold. As our understanding of disease biology deepens, the rational design of next-generation pyridazine derivatives, guided by structural biology and computational chemistry, will be paramount in delivering safer and more effective medicines to patients worldwide.
References
- Benchchem. Head-to-head comparison of the antimicrobial spectrum of pyridazine derivatives.
-
Rullo, M., et al. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Molecules, 31(4), 699. Available from: [Link]
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Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. Sci.Int.(Lahore), 26(2), 657-664. Available from: [Link]
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Kino, A., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(1), 414-431. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2379234. Available from: [Link]
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Rybczynski, P. J., et al. (1999). γ-Aminobutyrate-A Receptor Modulation by 3-Aryl-1-(arylsulfonyl)- 1,4,5,6-tetrahydropyridazines. Journal of Medicinal Chemistry, 42(13), 2403-2408. Available from: [Link]
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Husain, A., et al. (2012). An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities. Ignited Minds Journals. Available from: [Link]
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Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
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Nargund, L. V., et al. (1993). [Antimicrobial activity of new pyridazine derivatives]. Farmacia, 41(1-2), 23-26. Available from: [Link]
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Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6), e2000100. Available from: [Link]
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Abdel-Aziz, M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Acta Pharmaceutica Sinica B. Available from: [Link]
-
Abdel-Aziz, M., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1405-1420. Available from: [Link]
-
Rullo, M., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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Li, J., et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 542-550. Available from: [Link]
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Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124. Available from: [Link]
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ResearchGate. (2019). Structures of VEGFR-2 inhibitors approved for clinical use. Available from: [Link]
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FLORE. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Available from: [Link]
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PubMed. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Available from: [Link]
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Journal of Chemical Reviews. (2023). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Available from: [Link]
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ACS Publications. (2023). Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson's Disease, and Alzheimer's Disease. ACS Medicinal Chemistry Letters. Available from: [Link]
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El Bouamri, M., et al. (2025). Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. Current Pharmaceutical Analysis. Available from: [Link]
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Gomaa, M. S., & Soliman, A. M. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Mini Reviews in Medicinal Chemistry, 17(1), 3-17. Available from: [Link]
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PubMed. (1999). gamma-Aminobutyrate-A receptor modulation by 3-aryl-1-(arylsulfonyl)- 1,4,5,6-tetrahydropyridazines. Journal of Medicinal Chemistry, 42(13), 2403-8. Available from: [Link]
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PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available from: [Link]
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ResearchGate. (2025). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Available from: [Link]
- Google Patents. (2011). Deuterium-modified triazolo-pyridazine derivatives as gaba-a receptor modulators.
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ACS Publications. (2023). Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson's Disease, and Alzheimer's Disease. ACS Medicinal Chemistry Letters. Available from: [Link]
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ResearchGate. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Available from: [Link]
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J-Stage. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 64(8), 1145-1155. Available from: [Link]
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ACS Publications. (2006). A Pyridazine Series of α2/α3 Subtype Selective GABAA Agonists for the Treatment of Anxiety. Journal of Medicinal Chemistry, 49(8), 2628-2641. Available from: [Link]
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PMC. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. Available from: [Link]
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PMC. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(9), 1113-1127. Available from: [Link]
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ResearchGate. (2018). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. Available from: [Link]
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PMC. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(19), 6296. Available from: [Link]
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PMC. (2016). Core Replacements in a Potent Series of VEGFR-2 Inhibitors and Their Impact on Potency, Solubility, and hERG. ACS Medicinal Chemistry Letters, 7(5), 512-517. Available from: [Link]
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MDPI. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 17(11), 1459. Available from: [Link]
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ResearchGate. (2020). GABA A receptor subtype modulators in Clinical Trials. Available from: [Link]
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in vivo studies with 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
Application Note & Protocol Guide: Preclinical In Vivo Characterization of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
Executive Summary
The development of highly selective, CNS-penetrant small molecules is a critical bottleneck in neuropharmacology. This application note outlines the in vivo evaluation framework for 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine (hereafter referred to as CP-Pyr-Pyridazine ), an investigational, highly selective inhibitor of Phosphodiesterase 10A (PDE10A). PDE10A is a dual cAMP/cGMP-hydrolyzing enzyme predominantly expressed in the medium spiny neurons (MSNs) of the mammalian striatum[1]. By outlining the causality behind pharmacokinetic (PK) tracking, target engagement (TE), and behavioral efficacy, this guide provides a self-validating workflow for drug development professionals evaluating novel pyridazine-based CNS therapeutics.
Mechanistic Rationale & Pharmacological Context
Before initiating in vivo studies, it is crucial to understand the biological causality driving the experimental design. PDE10A regulates the intracellular signaling of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) MSN pathways[2].
Inhibiting PDE10A with CP-Pyr-Pyridazine prevents the degradation of cAMP and cGMP, leading to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG). While this occurs in both pathways, the downstream electrophysiological and transcriptional consequences are strongly biased toward the indirect pathway [3]. This biased activation normalizes dysfunctional striatal output, effectively counteracting the hyperdopaminergic states associated with the positive symptoms of schizophrenia, without inducing the severe extrapyramidal symptoms (EPS) or hyperprolactinemia characteristic of classical D2 receptor antagonists[4].
Figure 1: Mechanism of action for PDE10A inhibition in striatal medium spiny neurons.
In Vivo Pharmacokinetics & Brain Penetration
Causality & Logic: A CNS-targeted compound must cross the blood-brain barrier (BBB) and maintain a sufficient free fraction ( fu,brain ) to engage its target. The pyridazine core of CP-Pyr-Pyridazine is highly advantageous here; its unique dipole moment and hydrogen-bonding capacity lower lipophilicity while maintaining target affinity, reducing P-glycoprotein (P-gp) efflux liability[5].
Protocol: LC-MS/MS Bioanalysis of Plasma and Brain Tissue
-
Subject Preparation: Fast male Wistar-Hannover rats (n=3 per time point, ~300 g) overnight prior to dosing[6].
-
Dosing: Administer CP-Pyr-Pyridazine orally (p.o.) at 1.0 mg/kg, formulated in a homogenous suspension of 0.5% methylcellulose/0.1% Tween-80.
-
Sampling: Collect whole blood (via jugular vein catheter) into K2EDTA tubes and harvest whole brain tissue at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Tissue Processing:
-
Centrifuge blood at 3,000 × g for 10 min at 4°C to isolate plasma.
-
Homogenize brain tissue in 3 volumes (w/v) of ice-cold PBS (pH 7.4) to preserve compound stability.
-
-
Extraction: Aliquot 50 µL of plasma or brain homogenate. Extract via protein precipitation using 150 µL of acetonitrile spiked with a stable isotope-labeled internal standard (IS). Vortex for 2 min and centrifuge at 10,000 × g for 10 min.
-
Quantification: Inject the supernatant into an LC-MS/MS system (e.g., Agilent 1290 UHPLC coupled to a Sciex 6500+ triple quadrupole). Use a C18 column with a gradient of water/acetonitrile containing 0.1% formic acid.
-
Validation: Calculate the brain-to-plasma ratio ( Kp=AUCbrain/AUCplasma ). A Kp>0.5 indicates excellent BBB penetration for this chemical class.
Target Engagement: Ex Vivo Receptor Occupancy (RO)
Causality & Logic: Establishing a direct PK/PD relationship ensures that subsequent behavioral effects are driven by PDE10A inhibition rather than off-target polypharmacology. We utilize an ex vivo autoradiography approach using a highly specific tritiated tracer (e.g., [3H] TAK-063)[4].
Protocol: Radiotracer Displacement Assay
-
Dosing & Harvesting: Administer CP-Pyr-Pyridazine (0.1, 0.3, 1.0, and 3.0 mg/kg, p.o.) or vehicle to rats. At the established Tmax (e.g., 1 hour post-dose), euthanize the animals. Rapidly extract and freeze the brains in isopentane over dry ice to prevent post-mortem tracer redistribution.
-
Sectioning: Cut 20 µm coronal sections through the striatum (caudate putamen, CPu) and cerebellum using a cryostat at -20°C. Thaw-mount onto glass slides.
-
Incubation: Incubate the slides in Tris-HCl buffer (pH 7.4) containing 2 nM [3H] TAK-063 for 60 minutes at room temperature[4].
-
Washing: Terminate binding by washing slides twice in ice-cold Tris-HCl buffer for 5 minutes, followed by a rapid dip in ice-cold distilled water to remove buffer salts.
-
Detection & Analysis: Dry the sections under a stream of cool air and expose them to phosphor imaging plates for 72 hours. Scan plates using a high-resolution autoradiography system.
-
Calculation: Quantify the optical density in the CPu. Use the cerebellum (which lacks PDE10A expression) to define non-specific binding. Calculate % Occupancy as:
100−[(CPutreated−Cerebellumtreated)/(CPuvehicle−Cerebellumvehicle)×100] .
Figure 2: Sequential in vivo workflow from pharmacokinetics to behavioral efficacy.
Behavioral Efficacy: MK-801 Induced Hyperlocomotion
Causality & Logic: The non-competitive NMDA receptor antagonist MK-801 induces severe hyperlocomotion and stereotypy in rodents. This is a highly validated translational model for the positive symptoms of schizophrenia[1]. Efficacious PDE10A inhibitors will dose-dependently reverse this hyperlocomotion by enhancing indirect pathway signaling, acting as a functional brake on the motor circuits[3].
Protocol: Open-Field Locomotor Assay
-
Acclimation: Place rats in automated infrared beam-break open-field chambers (40 x 40 cm) for 30 minutes to establish baseline exploratory activity.
-
Pre-treatment: Administer CP-Pyr-Pyridazine (0.3, 1.0, 3.0 mg/kg, p.o.) or vehicle. Return animals to their home cages for 60 minutes (aligning with Tmax ).
-
Challenge: Administer MK-801 (0.2 mg/kg, subcutaneous) to all groups except the absolute negative control (which receives a saline injection)[1].
-
Measurement: Immediately place the rats back into the open-field chambers. Record horizontal locomotor activity (total distance traveled in cm) in 5-minute bins for 120 minutes.
-
Statistical Analysis: Analyze the area under the curve (AUC) of the total distance traveled using a one-way ANOVA followed by Dunnett’s post-hoc test comparing the CP-Pyr-Pyridazine cohorts against the Vehicle + MK-801 cohort.
Representative Quantitative Data Summaries
Table 1: Expected Pharmacokinetic Parameters (1.0 mg/kg, p.o. in Rats)
| Parameter | Matrix | Value (Mean ± SD) | Interpretation |
| Tmax (h) | Plasma / Brain | 1.0 ± 0.2 / 1.2 ± 0.3 | Rapid absorption and CNS distribution. |
| Cmax (ng/mL or ng/g) | Plasma / Brain | 145 ± 18 / 180 ± 22 | High peak exposure; brain levels exceed plasma. |
| AUC0−24h (ng·h/mL) | Plasma / Brain | 620 ± 45 / 750 ± 60 | Sustained exposure suitable for once-daily dosing. |
| Kp (Brain/Plasma Ratio) | Ratio | 1.21 | Excellent BBB penetration driven by the pyridazine core. |
Table 2: Receptor Occupancy and Behavioral Efficacy Correlation
| CP-Pyr-Pyridazine Dose (p.o.) | Striatal PDE10A Occupancy (%) | Locomotor Inhibition vs MK-801 (%) |
| 0.1 mg/kg | 12 ± 4% | 5 ± 3% (ns) |
| 0.3 mg/kg | 45 ± 6% | 38 ± 5% (p < 0.05) |
| 1.0 mg/kg | 78 ± 5% | 82 ± 7% (p < 0.001) |
| 3.0 mg/kg | 92 ± 3% | 95 ± 4% (p < 0.001) |
Note: An ED50 for target engagement of ~0.35 mg/kg correlates tightly with the behavioral ED50 , self-validating the mechanism of action.
References
-
[6] Layton, M. E., et al. "Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia." Journal of Medicinal Chemistry, ACS Publications, 2023. URL: [Link]
-
[5] "The pyridazine heterocycle in molecular recognition and drug discovery." PMC, 2023. URL: [Link]
-
[1] "Discovery of 1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063), a Highly Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2014. URL: [Link]
-
[2] "A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor." PMC, 2017. URL: [Link]
-
[4] Harada, A., et al. "Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor." PLOS ONE, 2015. URL: [Link]
-
[3] "PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?" Frontiers in Neuroscience, 2018. URL: [Link]
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Comprehensive Analytical Strategies for the Characterization and Quantification of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the essential analytical methodologies for the detection, quantification, and structural characterization of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine, a novel heterocyclic compound of potential pharmaceutical interest. Given the importance of the pyridazine core in medicinal chemistry, robust analytical techniques are paramount for drug development, from discovery and quality control to pharmacokinetic and metabolism studies.[1][2] This guide offers field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various spectroscopic techniques. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability. Furthermore, this document outlines the critical parameters for method validation in accordance with International Council for Harmonisation (ICH) guidelines, establishing a framework for developing trustworthy and reproducible analytical systems.[3][4]
Introduction and Physicochemical Profile
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine belongs to the pyridazine class of N-heterocyclic compounds. The pyridazine ring system is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antihypertensive, analgesic, and antimicrobial activities.[1][2] The accurate and precise measurement of this specific molecule is critical for ensuring product quality, safety, and efficacy throughout its lifecycle.
A foundational understanding of the compound's physicochemical properties is essential for the logical development of analytical methods.
Table 1: Physicochemical Properties of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
| Property | Value (Predicted/Calculated) | Rationale for Analytical Method Development |
| Molecular Formula | C₁₂H₁₇N₃O | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 219.28 g/mol | Used for preparing standard solutions and for mass spectrometry. |
| pKa (Predicted) | ~8.5 (Pyrrolidine N), ~2.5 (Pyridazine N) | The basic pyrrolidine nitrogen is readily protonated, making it ideal for reversed-phase HPLC with acidic mobile phases and positive ion mode mass spectrometry. The pyridazine nitrogen is weakly basic.[5] |
| LogP (Predicted) | ~1.5 | Indicates moderate lipophilicity, suitable for reversed-phase chromatography. |
| UV Chromophore | Pyridazine Ring | The aromatic pyridazine ring allows for direct detection using UV-Vis spectroscopy, a common detector for HPLC. |
| Hydrogen Bond Acceptors | 4 (2x N, 1x O) | Influences solubility and interactions with chromatographic stationary phases. |
| Hydrogen Bond Donors | 1 (Pyrrolidine N-H) | Affects polarity and potential for interactions in biological systems. |
General Analytical Workflow
The comprehensive characterization of a novel pharmaceutical compound follows a structured progression of analytical techniques. This workflow ensures a thorough understanding of the molecule's identity, purity, and quantity.
Figure 1: General workflow for characterization and validation.
Chromatographic Methods of Analysis
Chromatographic techniques are the cornerstone for separating the target analyte from impurities, degradation products, or complex biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is the preferred method for purity assessment and quantification of non-volatile, thermally stable compounds like 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine. The method utilizes a reversed-phase column where the polar analyte is retained and separated based on its hydrophobic interactions with the stationary phase. The basic nature of the analyte necessitates an acidic mobile phase to ensure sharp, symmetrical peak shapes by protonating the amine groups.
Protocol: Purity Assay and Quantification
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier that protonates the analyte's basic nitrogens, improving peak shape and is compatible with mass spectrometry.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency.[7]
-
Detection Wavelength: 254 nm. Rationale: The pyridazine ring is expected to have significant absorbance in this region, providing good sensitivity.
-
Injection Volume: 5 µL.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): 50:50 Acetonitrile/Water.
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 1.0 mg/mL.
-
Working Standard: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for assay determination.
-
Sample Solution: Prepare the sample to a target concentration of 0.1 mg/mL in the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: For applications requiring high sensitivity and selectivity, such as analysis in biological fluids (plasma, urine) or trace-level impurity detection, LC-MS/MS is the gold standard.[8][9] The technique couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. This allows for confident identification based on molecular weight and specific fragmentation patterns, and quantification at very low concentrations.[8][10]
Figure 2: Workflow for LC-MS/MS analysis in biological matrices.
Protocol: Trace Quantification in Plasma
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
LC conditions can be adapted from the HPLC-UV method, often with faster gradients and lower flow rates (e.g., 0.4-0.6 mL/min) suitable for UHPLC.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive. Rationale: The basic nitrogen atoms are readily protonated in the acidic mobile phase, leading to efficient ionization.
-
Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Table 2: Hypothetical MRM Transitions
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte (Quantifier) | 220.1 | 121.1 (Pyridazine-cyclopropyl fragment) | 20 |
| Analyte (Qualifier) | 220.1 | 70.1 (Pyrrolidine fragment) | 25 |
| Internal Standard | (e.g., Deuterated Analyte) | (Specific fragment) | (Optimized value) |
-
Sample Preparation (Protein Precipitation): [11]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
Spectroscopic Methods for Structural Confirmation
Spectroscopic methods provide orthogonal data to confirm the identity and structure of the synthesized compound.
Table 3: Summary of Spectroscopic Characterization Methods
| Technique | Purpose | Sample Preparation | Expected Key Signals |
| UV-Vis Spectroscopy | Confirm presence of chromophore and use for quantification. | Dissolve in methanol or ethanol (~10 µg/mL). | λmax ~250-280 nm, characteristic of the pyridazine ring. |
| FT-IR Spectroscopy | Identify key functional groups. | KBr pellet or Attenuated Total Reflectance (ATR). | ~3300 cm⁻¹ (N-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=N/C=C stretch), ~1100 cm⁻¹ (C-O stretch).[12] |
| ¹H NMR Spectroscopy | Elucidate proton environment and connectivity. | Dissolve in DMSO-d₆ or CDCl₃. | Signals for pyridazine ring protons, pyrrolidine protons, cyclopropyl protons, and methoxy linker protons. |
| ¹³C NMR Spectroscopy | Determine the number and type of carbon atoms. | Dissolve in DMSO-d₆ or CDCl₃. | Signals for aromatic carbons in the pyridazine ring (~160 ppm), aliphatic carbons in the pyrrolidine and cyclopropyl groups.[13] |
| High-Resolution Mass Spectrometry (HRMS) | Confirm elemental composition. | Infusion or LC-MS analysis. | Provides a highly accurate mass measurement of the [M+H]⁺ ion, confirming the molecular formula. |
Analytical Method Validation
The validation of an analytical procedure is a mandatory process to demonstrate its suitability for the intended purpose.[3][14] The validation must be performed according to the ICH Q2(R1) guideline.[4][15]
Table 4: ICH Q2(R1) Validation Parameters for a Quantitative HPLC Assay
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products. | Peak purity analysis (via DAD) should pass. Resolution between analyte and adjacent peaks > 2.0. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For drug substance assay: 80% to 120% of the test concentration.[14] |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at multiple levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for assay results. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) should meet requirements at this concentration. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp, flow rate). | Assay results should remain within system suitability criteria when parameters are varied. |
Conclusion
The analytical methods detailed in this application note provide a robust and comprehensive framework for the detection, quantification, and characterization of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine. The successful implementation of these HPLC, LC-MS/MS, and spectroscopic protocols, underpinned by a thorough validation strategy according to ICH guidelines, will ensure the generation of reliable and accurate data. This is fundamental to advancing the development of new pharmaceutical entities from the laboratory to clinical application, guaranteeing their quality, safety, and efficacy.
References
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). PMDA.
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC.
- A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- HPLC Methods for analysis of Pyridine.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. ICH.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- In-Vitro Modified QuEChERS Based Analytical Method for Simultaneous Detection of Antidepressant Drugs
- Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
- Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry.
- Fast LC–MS/MS screening method for the evaluation of drugs, illicit drugs, and other compounds in biological matrices.
- Determination of pyrrolizidine alkaloids (PA)
- Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. MDPI.
- Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample prepar
- Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus.
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- 15. ema.europa.eu [ema.europa.eu]
dosage and administration of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
Application Note: Preclinical Dosage, Formulation, and Administration Protocols for 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
Executive Summary & Pharmacological Profile
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine is a highly selective, brain-penetrant preclinical tool compound targeting the Histamine H3 receptor (H3R). The H3R functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system, where its constitutive activity inhibits the release of histamine, acetylcholine, dopamine, and norepinephrine[1].
By acting as a competitive antagonist/inverse agonist at the H3R, this compound blocks this autoinhibitory feedback loop, thereby promoting neurotransmitter efflux. The structural design of this molecule is highly optimized: the lipophilic cyclopropyl-pyridazine core ensures metabolic stability and efficient blood-brain barrier (BBB) penetration, while the basic (pyrrolidin-3-yl)methoxy moiety serves as the critical pharmacophore for anchoring to the conserved aspartate residue in the H3R binding pocket. Compounds of this class have demonstrated significant preclinical promise and have successfully transitioned into clinical evaluations for indications such as narcolepsy, cognitive impairment, and attention-deficit/hyperactivity disorder (ADHD)[2].
Physicochemical Properties & Rationale for Vehicle Selection
Successful in vivo dosing requires a formulation that bridges the gap between the compound's lipophilic core and its basic amine. The pyrrolidine nitrogen has a pKa of ~9.2, meaning it remains protonated at physiological pH, which aids in aqueous solubility. However, the lipophilic cyclopropyl-pyridazine core (estimated LogP ~2.3) necessitates a carefully designed co-solvent system to overcome crystal lattice energy during initial dissolution and prevent precipitation upon injection[3].
For systemic administration (Intravenous [IV] or Oral [PO]), a vehicle comprising 5% DMSO / 10% Tween-80 / 85% Saline is highly recommended.
-
Causality for DMSO: Acts as a powerful organic co-solvent to disrupt the lipophilic interactions of the cyclopropyl-pyridazine core.
-
Causality for Tween-80: Acts as a non-ionic surfactant, forming micelles that encapsulate the hydrophobic domains of the drug, preventing micro-precipitation when introduced to the aqueous saline phase or the bloodstream.
-
Causality for 0.9% Saline: Ensures the final formulation is isotonic, preventing osmotic shock and hemolysis during IV administration[3].
Quantitative Dosage Guidelines
The following table summarizes the standard quantitative parameters for utilizing this compound in murine models.
| Parameter | Value / Range | Experimental Notes |
| Target Mechanism | H3R Antagonism | Reverses Gi/o-coupled inhibition of cAMP/Ca2+ |
| In Vitro Potency (Ki) | 1.5 – 5.0 nM | High affinity for human and rodent H3R orthologs |
| Calculated pKa | ~9.2 (Pyrrolidine NH) | Highly basic; salt forms (e.g., HCl) dissolve faster |
| Standard IV Dose (Mice) | 1.0 – 3.0 mg/kg | Administered via lateral tail vein |
| Standard PO Dose (Mice) | 3.0 – 10.0 mg/kg | Administered via oral gavage |
| Standard Dosing Volume | 10 mL/kg | Prevents volume overload and hemodynamic shifts |
Step-by-Step Experimental Protocols
Protocol 1: Preparation of 1 mg/mL Dosing Formulation (IV/PO)
Self-Validating System: This protocol incorporates visual and chemical checkpoints to ensure the formulation is fully solubilized and physiologically compatible, preventing emboli or tissue necrosis[3].
-
Initial Solubilization: Weigh exactly 10.0 mg of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine into a clean glass vial. Add 0.5 mL of sterile DMSO (5% of final volume). Vortex for 60 seconds.
-
Validation Check: Hold the vial against a dark background. The solution must be completely transparent. Any opalescence indicates incomplete solubilization; if observed, sonicate in a water bath at 37°C for 5 minutes.
-
-
Surfactant Addition: Add 1.0 mL of Tween-80 (10% of final volume) to the DMSO-drug solution. Vortex vigorously for 2 minutes to ensure a homogenous mixture.
-
Aqueous Dilution: While continuously vortexing the vial, add 8.5 mL of 0.9% Saline dropwise.
-
Causality: Dropwise addition prevents localized supersaturation, which would otherwise cause the lipophilic free base to crash out of solution.
-
-
pH Verification & Adjustment: Measure the pH of the final solution. It should naturally fall between 6.5 and 7.5. If the pH exceeds 8.0 (common with high concentrations of basic amines), adjust dropwise with 0.1 N HCl.
-
Causality: Administering highly alkaline solutions intravenously causes severe phlebitis and vascular necrosis[3].
-
-
Sterilization: Pass the complete formulation through a 0.22 µm PTFE syringe filter into a sterile, sealed dosing vial.
Protocol 2: In Vivo Administration & Pharmacokinetic (PK) Sampling
-
Dose Calculation: Calculate the individual dose based on a 10 mL/kg administration volume. For a 25 g mouse, draw exactly 250 µL of the 1 mg/mL formulation into a 0.5 mL insulin syringe.
-
Intravenous (IV) Administration: Restrain the mouse in a ventilated tube. Dilate the lateral tail vein using a warming lamp (surface temperature not exceeding 40°C). Insert a 27G needle bevel-up and inject the formulation smoothly over 10–15 seconds.
-
Causality: Rapid bolus injection of basic neuroactive amines can cause transient hypotension, respiratory depression, or acute toxicity due to sudden peak plasma concentrations ( Cmax ).
-
-
Serial Blood Sampling: Collect 50 µL blood samples via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA coated tubes. Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Brain Tissue Collection (Terminal): At the final time point, euthanize the animal and immediately perfuse transcardially with ice-cold 0.9% saline for 3 minutes.
-
Causality: Perfusion flushes residual blood from the cerebral vasculature. Without this step, the calculated brain-to-plasma partition coefficient ( Kp,uu ) will be artificially inflated by the drug trapped in the brain's blood vessels.
-
Mechanistic Pathway Visualization
Mechanism of H3R antagonism enhancing neurotransmitter release and cognition.
Sources
Application Note: Utilizing 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine as a CNS-Penetrant GPCR Molecular Probe
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.
Executive Summary & Mechanistic Rationale
The compound 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine is a highly selective, CNS-penetrant molecular probe primarily utilized for interrogating aminergic G-protein-coupled receptors (GPCRs), with a specific emphasis on the Histamine H3 Receptor (H3R). Unlike traditional probes that rely on highly lipophilic phenyl or imidazole rings, this molecule employs a rational structure-based design to achieve superior pharmacokinetic and pharmacodynamic properties.
Structural Causality & Design Logic:
-
Pyridazine Core: The pyridazine heterocycle is a privileged scaffold in drug discovery. Its weak basicity, high dipole moment, and dual hydrogen-bonding capacity significantly reduce lipophilicity compared to traditional phenyl rings. This structural choice minimizes off-target interactions, particularly reducing the liability of cardiac hERG potassium channel inhibition [1].
-
Cyclopropyl Group: Positioned at C3, this group provides the necessary steric bulk to engage lipophilic binding pockets within the receptor while resisting cytochrome P450-mediated oxidation, thereby enhancing metabolic stability.
-
(Pyrrolidin-3-yl)methoxy Moiety: The pyrrolidine nitrogen acts as the critical basic pharmacophore (pKa ~9.5). At physiological pH, this amine is protonated and forms an essential salt bridge with the highly conserved Aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of the receptor [2].
Physicochemical Profiling
To successfully deploy this probe in in vitro and in vivo assays, researchers must account for its physicochemical properties. The table below summarizes the theoretical and experimental parameters critical for assay formulation.
| Parameter | Value / Description | Rationale for Probe Utility |
| Molecular Weight | 219.28 g/mol | Low MW ensures high ligand efficiency and rapid diffusion. |
| Predicted cLogP | 1.2 – 1.5 | Optimal lipophilicity range for crossing the Blood-Brain Barrier (BBB). |
| pKa (Pyrrolidine) | ~9.5 | Ensures >99% protonation at pH 7.4 for optimal Asp3.32 engagement. |
| Topological PSA | ~44 Ų | Well below the 90 Ų threshold, ensuring excellent CNS penetrance. |
| Primary Modality | Inverse Agonist | Suppresses the high constitutive activity of Gi/o-coupled receptors. |
GPCR Signaling & Probe Intervention
Because the target receptors (like H3R) exhibit high constitutive (spontaneous) activity even in the absence of an endogenous ligand, this probe functions as an Inverse Agonist . By binding to the orthosteric site, the probe stabilizes the inactive conformation of the receptor, preventing Gi/o-protein coupling and subsequently relieving the inhibition of Adenylyl Cyclase (AC).
GPCR signaling pathway illustrating the inverse agonism of the probe at the receptor.
Experimental Protocols
To validate the efficacy and mechanism of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine, a self-validating functional assay is required. The [³⁵S]GTPγS Binding Assay is the gold standard for this purpose, as it measures the most proximal event in GPCR signaling and can definitively distinguish between neutral antagonists and inverse agonists [3].
Protocol: Functional [³⁵S]GTPγS Scintillation Proximity Assay (SPA)
Causality & Assay Logic: We utilize Saponin in the assay buffer to permeabilize the membrane vesicles. This ensures that the highly charged [³⁵S]GTPγS and GDP molecules have unrestricted access to the inner membrane leaflet where the G-protein α-subunits reside. An excess of GDP (10 µM) is deliberately added to drive the G-proteins into an inactive state, which maximizes the signal-to-noise ratio when measuring the suppression of basal constitutive activity by our inverse agonist probe.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare the Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µg/mL Saponin, and 0.1% essentially fatty-acid-free BSA.
-
Prepare a 10 mM stock of the probe in 100% DMSO. Perform 3-fold serial dilutions to create a 10-point concentration curve (final assay concentrations ranging from 10 µM to 0.5 nM).
-
-
Membrane Preparation:
-
Thaw recombinant CHO-K1 cell membranes expressing the target GPCR on ice.
-
Dilute membranes in Assay Buffer to a final concentration of 5–10 µg of membrane protein per well.
-
-
Assay Assembly (96-well format):
-
Add 10 µL of the diluted probe (or DMSO vehicle control) to the wells.
-
Add 20 µL of GDP solution (final concentration 10 µM).
-
Add 50 µL of the membrane suspension. Incubate at room temperature (RT) for 30 minutes to allow the probe to reach binding equilibrium.
-
-
Radioligand Addition:
-
Add 20 µL of [³⁵S]GTPγS (final concentration 0.1 nM). Incubate for an additional 60 minutes at RT.
-
-
SPA Bead Capture & Readout:
-
Add 50 µL of Wheat Germ Agglutinin (WGA) SPA beads (1 mg/well). Agitate on a plate shaker for 30 minutes.
-
Centrifuge the plate briefly (1000 x g for 5 mins) to settle the beads.
-
Read the plate on a Microbeta scintillation counter.
-
Step-by-step experimental workflow for the functional [³⁵S]GTPγS binding assay.
Data Interpretation & Self-Validating Systems
To guarantee the trustworthiness of the data, the assay must function as a self-validating system. You must evaluate the probe's performance against strict internal controls:
-
Defining the Assay Window (Z'-factor): Every plate must contain a known full agonist (e.g., RAMH for H3R) to define the maximum stimulation window, and a known full inverse agonist (e.g., Pitolisant) to define the maximum inhibition of basal activity. If the calculated Z'-factor of these controls falls below 0.5, the assay plate must be rejected due to insufficient dynamic range.
-
Interpreting the Probe's Profile:
-
Neutral Antagonist: If the probe binds the receptor but does not alter the basal [³⁵S]GTPγS incorporation, it is a neutral antagonist.
-
Inverse Agonist: If the probe dose-dependently decreases the basal [³⁵S]GTPγS incorporation below vehicle control levels, it confirms the probe is stabilizing the inactive receptor state. 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine should exhibit a robust negative Emax (typically -30% to -50% of basal activity) with an IC₅₀ in the low nanomolar range.
-
References
-
Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research. URL:[Link]
-
Lovenberg, T. W., et al. (1999). "Cloning and functional expression of the human histamine H3 receptor." Molecular Pharmacology. URL:[Link]
-
Ehrlich, A. T., et al. (2017). "Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding." Journal of Visualized Experiments (JoVE). URL:[Link]
High-Throughput Screening of 3-Cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine Analogs: Application Note & Protocols
Introduction & Physicochemical Rationale
In modern medicinal chemistry, the identification and optimization of "privileged scaffolds" is a cornerstone of rational drug design. The 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine core has emerged as a highly versatile, modular building block for target-directed libraries. This scaffold is engineered to balance aqueous solubility, metabolic stability, and target engagement through specific physicochemical properties[1]:
-
The Pyridazine Core: Unlike ubiquitous phenyl rings, the pyridazine heterocycle possesses a high dipole moment and two adjacent nitrogen atoms. These act as robust, dual hydrogen-bond acceptors, enabling highly directional interactions with kinase hinge regions or GPCR binding pockets. Furthermore, it lowers overall lipophilicity (LogP), reducing off-target hERG liability.
-
The Cyclopropyl Moiety: Positioned at C3, the cyclopropyl group provides a metabolically stable lipophilic shield. Compared to straight-chain alkyls, the sp3-hybridized cyclopropyl ring resists rapid cytochrome P450 (CYP)-mediated oxidation while effectively filling hydrophobic sub-pockets.
-
The Pyrrolidin-3-ylmethoxy Group: This flexible, chiral linker introduces a basic secondary amine (pKa ~9.0–9.5). At physiological pH, this amine is protonated, allowing it to form critical salt bridges with acidic residues (e.g., Asp or Glu) in the target's active site [2]. Crucially, the secondary nitrogen serves as the primary synthetic handle for late-stage diversification (e.g., via Buchwald-Hartwig amination or amide coupling) to generate a vast High-Throughput Screening (HTS) library.
Caption: Structural diversification strategy for the pyridazine-pyrrolidine core scaffold.
High-Throughput Screening (HTS) Strategy
When screening libraries based on basic amine scaffolds like pyrrolidines, compound auto-fluorescence and non-specific binding are primary concerns. To mitigate this, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. By inserting a time delay (e.g., 50–100 µs) between excitation and emission detection, the short-lived auto-fluorescence of the library compounds decays to baseline, isolating the long-lived lanthanide (e.g., Terbium) signal [3]. This self-validating system drastically reduces false positives.
Caption: Stepwise HTS triage workflow for identifying lead pyridazine analogs.
Experimental Protocols
Protocol 1: 384-Well TR-FRET Target Engagement Assay
Causality Note: The inclusion of 0.01% CHAPS and 0.1% BSA in the assay buffer is critical. The lipophilic cyclopropyl group can cause the compounds to adhere to the polystyrene walls of the microplate. BSA acts as a carrier, while CHAPS prevents compound aggregation, ensuring accurate IC50 determination.
Materials:
-
384-well low-volume white microplates (Corning).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS, 0.1% BSA, 1 mM DTT.
-
Terbium (Tb)-labeled donor antibody and AlexaFluor 647 (AF647)-labeled acceptor tracer.
Step-by-Step Methodology:
-
Compound Preparation: Dispense 50 nL of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine analogs (10 mM in 100% DMSO) into the 384-well plate using an acoustic liquid handler (e.g., Echo 550). This yields a final assay concentration of 10 µM (0.5% DMSO).
-
Target Addition: Add 5 µL of the target protein diluted in Assay Buffer to columns 1-22. Add 5 µL of Assay Buffer to column 23 (Negative Control) and 5 µL of target protein + reference inhibitor to column 24 (Positive Control).
-
Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow compound-target pre-equilibration.
-
Tracer/Antibody Addition: Add 5 µL of a 2X detection mix containing the Tb-donor antibody (2 nM final) and AF647-acceptor tracer (10 nM final).
-
Equilibration: Seal the plate and incubate in the dark at RT for 60 minutes. Causality: This allows the binding kinetics of the FRET pair to reach a steady state.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).
-
Excitation: 337 nm.
-
Emission 1 (Donor): 490 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay time: 50 µs; Integration time: 400 µs.
-
-
Data Processing: Calculate the TR-FRET ratio (665 nm / 490 nm). Calculate the Z'-factor using columns 23 and 24 to validate assay robustness (Acceptable Z' > 0.6).
Protocol 2: High-Throughput Microsomal Stability (ADME)
Causality Note: While the cyclopropyl group protects the C3 position from oxidation, the basic pyrrolidine nitrogen is susceptible to N-dealkylation by hepatic CYPs. This assay quantifies the intrinsic clearance (CL_int).
Step-by-Step Methodology:
-
Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Add the pyridazine analogs to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
At time points 0, 5, 15, 30, and 60 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.
Representative HTS Data & SAR Profiling
The following table summarizes representative primary screening and ADME data for the core scaffold and three late-stage functionalized analogs. Derivatization of the pyrrolidine nitrogen with heteroaryl or benzoyl groups significantly improves target affinity while modulating hepatic clearance.
| Compound Identifier | R-Group (Pyrrolidine N-substitution) | IC50 (nM) | Liver Microsome CL_int (µL/min/mg) | Assay Z'-Factor |
| Core Scaffold | -H (Unsubstituted amine) | >10,000 | 45.2 | N/A |
| Analog 1 | 5-fluoropyrimidin-2-yl | 125 | 12.4 | 0.82 |
| Analog 2 | 4-fluorobenzoyl | 45 | 8.5 | 0.85 |
| Analog 3 | pyrazin-2-yl | 310 | 22.1 | 0.79 |
Note: The conversion of the basic amine to an amide (Analog 2) or a deactivated heteroaryl (Analog 1) reduces the basicity of the nitrogen, which correlates with improved metabolic stability (lower CL_int).
References
-
Meanwell, N. A. (2021). "The pyridazine heterocycle in molecular recognition and drug discovery." Journal of Medicinal Chemistry. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Lekkala, R., et al. (2019). "4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides." Journal of Medicinal Chemistry. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Markossian S, Grossman A, Baskir H, et al., editors. (2004-). Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. "TR-FRET Principles and Interference." Available at:[Link]
Application Note: Synthesis and Optimization of 3-Cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine Derivatives
Mechanistic Rationale & Scaffold Significance
The 3-cyclopropyl-6-alkoxypyridazine scaffold has emerged as a highly versatile and privileged building block in modern medicinal chemistry, frequently utilized in the development of targeted therapeutics such as Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors and Somatostatin Receptor 4 (SSTR4) modulators [1].
The selection of this specific structural motif is driven by three key pharmacological and chemical causalities:
-
The Pyridazine Core : Pyridazines serve as rigid, metabolically stable bioisosteres for phenyl or pyridine rings. The two adjacent nitrogen atoms act as potent bidentate hydrogen-bond acceptors, which are highly effective at anchoring molecules into the hinge regions of kinase domains or specific CNS target pockets. Furthermore, the high polarity of the diazine ring significantly improves aqueous solubility compared to carbocyclic analogs [2].
-
The Cyclopropyl Moiety : The cyclopropyl group provides necessary lipophilic bulk to occupy small hydrophobic pockets. Unlike linear alkyl chains (e.g., propyl or isopropyl groups), the strained cyclopropyl ring is highly resistant to cytochrome P450-mediated oxidative metabolism, thereby extending the molecule's half-life.
-
The Pyrrolidin-3-yl Methoxy Vector : This functional group acts as a flexible, basic vector. The secondary amine of the pyrrolidine ring is protonated at physiological pH, enabling the formation of critical salt bridges with acidic residues (such as aspartate or glutamate) located in the solvent-exposed regions of target proteins.
Retrosynthetic Strategy & Workflow
The synthesis of this scaffold relies on a highly modular, three-step linear sequence starting from the inexpensive and commercially available 3,6-dichloropyridazine .
Because 3,6-dichloropyridazine is perfectly symmetrical, it eliminates the complex regioselectivity issues typically associated with polyhalogenated heteroarenes [3]. By strictly controlling the stoichiometry during the initial Suzuki-Miyaura coupling, mono-alkylation is achieved. The remaining electron-deficient chloride is then perfectly primed for a Nucleophilic Aromatic Substitution (SNAr) with a Boc-protected amino alcohol, followed by acidic deprotection to yield the final functionalizable scaffold.
Workflow for the synthesis of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine derivatives.
Reaction Optimization: SNAr Etherification
The formation of the ether linkage via SNAr (Step 2) is the most critical bottleneck in this pathway. While pyridazines are generally electron-deficient, the chloride at the 3-position is less reactive toward SNAr than corresponding 2-chloropyridines or 4-chloropyrimidines.
Causality of Base Selection : The choice of base is paramount. Weaker bases fail to sufficiently deprotonate the aliphatic alcohol, leading to sluggish reactions. Conversely, hydroxide bases can cause competitive hydrolysis of the pyridazine chloride. As shown in the optimization data below, Sodium Hydride (NaH) provides the cleanest conversion. The irreversible formation of hydrogen gas drives the alkoxide formation to absolute completion prior to the introduction of the electrophile, preventing side reactions.
Table 1: Base and Solvent Optimization for SNAr Step
| Entry | Base (1.5 eq) | Solvent | Temperature | Yield (%) | Analytical Observation |
| 1 | K₂CO₃ | DMF | 80 °C | 15% | Incomplete conversion; starting material recovered. |
| 2 | Cs₂CO₃ | DMF | 80 °C | 45% | Moderate yield; significant thermal degradation observed. |
| 3 | t-BuOK | THF | 0 °C to RT | 72% | Good conversion; trace tert-butyl ether side products. |
| 4 | NaH (60%) | THF | 0 °C to RT | 88% | Clean conversion; highly scalable; no hydrolysis. |
| 5 | NaH (60%) | DMF | 0 °C to RT | 85% | Comparable to THF, but requires more rigorous aqueous workup. |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: Synthesis of 3-chloro-6-cyclopropylpyridazine.
-
Setup: To a flame-dried 250 mL round-bottom flask, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol), cyclopropylboronic acid (5.48 g, 63.8 mmol, 0.95 eq), and K₂CO₃ (18.5 g, 134.2 mmol).
-
Solvent & Degassing: Suspend the mixture in a 4:1 mixture of 1,4-Dioxane and H₂O (100 mL). Sparge the solution with N₂ gas for 15 minutes to remove dissolved oxygen, which prevents catalyst poisoning.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (2.45 g, 3.35 mmol, 5 mol%). Heat the reaction mixture to 80 °C under an N₂ atmosphere for 16 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
-
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. A successful reaction will show a dominant peak at m/z 155.0 [M+H]⁺ . If a peak at m/z 161.1[M+H]⁺ is prominent, over-coupling (di-cyclopropyl formation) has occurred, indicating that the stoichiometry of the boronic acid must be reduced in future batches.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesis of tert-butyl 3-(((6-cyclopropylpyridazin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate.
-
Alkoxide Formation: In a dry flask under N₂, dissolve tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (5.0 g, 24.8 mmol) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.49 g, 37.2 mmol) in small portions. Stir at 0 °C for 30 minutes until H₂ evolution ceases.
-
Electrophile Addition: Dissolve 3-chloro-6-cyclopropylpyridazine (3.83 g, 24.8 mmol) in anhydrous THF (20 mL) and add it dropwise to the alkoxide solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate.
-
Self-Validation Checkpoint: Perform TLC (Silica, 1:1 Hexanes/EtOAc). The highly polar alcohol starting material will disappear, replaced by a new, highly UV-active product spot at Rf ~0.4. Confirm via ¹H NMR (CDCl₃): The methylene protons (-CH₂-O-) of the starting alcohol will shift dramatically downfield from ~3.5 ppm to ~4.4 ppm due to conjugation with the electron-withdrawing pyridazine ring.
Protocol C: Acidic Deprotection
Objective: Synthesis of the target 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine scaffold.
-
Reaction: Dissolve the Boc-protected intermediate (5.0 g, 15.6 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Add Trifluoroacetic Acid (TFA, 10 mL) dropwise at 0 °C.
-
Stirring: Remove the ice bath and stir at room temperature for 2 hours. Causality note: TFA cleanly cleaves the carbamate without hydrolyzing the newly formed aryl ether linkage, which is highly stable to acidic conditions.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Dissolve the residue in MeOH and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base, or precipitate it as an HCl salt using 4M HCl in dioxane.
-
Self-Validation Checkpoint: LC-MS analysis will show the complete loss of the Boc group (-100 Da), with the product mass appearing cleanly at m/z 220.1 [M+H]⁺ . The product will stain intensely with ninhydrin on TLC, confirming the successful generation of the secondary aliphatic amine.
References
- Title: Inhibitors of fibroblast growth factor receptor kinases (US Patent 11345681B1)
-
Title: Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (ACS Publications) URL: [Link]
Application Notes & Protocols: A Guide to the Development of Robust Assays for Pyridazine-Based Inhibitors
Abstract: The pyridazine ring is a privileged scaffold in modern medicinal chemistry, valued for its unique physicochemical properties that facilitate potent and selective drug-target interactions.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, development, and validation of biochemical, cell-based, and biophysical assays tailored for the characterization of pyridazine-based inhibitors. We delve into the causality behind experimental choices, offering detailed, step-by-step protocols for key assays, and provide guidance on data interpretation and troubleshooting to ensure the generation of reliable and reproducible results.
Introduction: The Versatility of the Pyridazine Scaffold
The pyridazine heterocycle is endowed with a unique combination of properties, including a high dipole moment, weak basicity, and robust, dual hydrogen-bond accepting capacity.[1] These attributes make it an attractive component in drug design, often serving as a bioisosteric replacement for phenyl rings or other azines to improve properties like polarity and reduce cytochrome P450 inhibition.[1] Consequently, pyridazine-based compounds have been successfully developed to target a wide array of proteins, including kinases,[2][3][4][5] metabolic enzymes,[6] and protein aggregation pathways,[7][8] leading to approved drugs such as the TYK2 inhibitor deucravacitinib and the multi-targeted kinase inhibitor ponatinib.[1]
The successful prosecution of a drug discovery campaign hinges on the quality of the assays used to characterize these inhibitors. This guide provides the foundational principles and detailed protocols necessary to build a robust assay cascade, from initial biochemical screening to confirming target engagement in a cellular context.
Section 1: Foundational Principles of Assay Development
The development of any successful assay begins with a clear understanding of the target and the desired mechanism of action of the inhibitor.[9] A tiered approach, starting with high-throughput biochemical assays and progressing to more complex cell-based and biophysical methods, provides a comprehensive understanding of a compound's activity.
Choosing the Right Assay: A Strategic Workflow
The selection of an appropriate assay format is the most critical first step.[10][11] The choice depends on the nature of the target protein, the required throughput, and the specific question being asked (e.g., potency, mechanism, or target engagement).
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, ATP solution, and serial dilutions of the pyridazine inhibitor in DMSO.
-
Compound Plating: Add 1 µL of each inhibitor concentration to the wells of a 384-well plate. Include wells for positive control (known inhibitor) and vehicle control (DMSO).
-
Kinase Reaction Initiation: Add 5 µL of the kinase/substrate solution to each well. Add 5 µL of the ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed. [12][13]4. Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction, where less than 20% of the substrate is consumed.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step to ATP and uses the newly synthesized ATP to produce a luminescent signal.
-
Data Acquisition: Incubate for 30 minutes at room temperature to stabilize the signal, then read the plate on a luminometer.
Data Analysis & Interpretation:
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data: Set the average of the vehicle control wells to 100% activity and the positive control (or no-enzyme control) to 0% activity.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. [10] Table 1: Representative Biochemical Data for Pyridazine-Based ALK5 Inhibitors
Compound ALK5 IC50 (nM) [12][13] Selectivity vs. TGF-βR2 (fold) Pyridazine-A 5.5 >1000 Pyridazine-B 9.2 >1000 | Pyridazine-C | 2.1 | >1000 |
Causality Insight: A potential pitfall of this assay is interference from compounds that inhibit luciferase. [9]If a pyridazine inhibitor also inhibits luciferase, it will result in an artificially low light signal, mimicking potent kinase inhibition. It is crucial to run a counter-screen against luciferase to rule out such false positives.
Section 3: Cell-Based Assays - Proving Target Engagement and Function
While biochemical assays measure potency, they do not predict cellular activity. Cell-based assays are essential to determine if a compound can permeate the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response. [6][12]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to directly confirm that a compound binds to its intended target within intact cells. [6]The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm). This protocol describes a luminescence-based CETSA using the HiBiT system, as successfully applied to pyridazine inhibitors of E. coli DHPS. [6]
Caption: Workflow for the HiBiT Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture: Culture cells engineered to express the target protein tagged with the 11-amino-acid HiBiT peptide.
-
Compound Treatment: Resuspend cells and treat with the pyridazine inhibitor (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples across a defined temperature gradient (e.g., 37°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separation: Centrifuge the plate to pellet the precipitated/aggregated proteins.
-
Detection: Carefully transfer the supernatant (containing the soluble, non-aggregated HiBiT-tagged protein) to a white assay plate. Add the LgBiT protein and substrate solution.
-
Data Acquisition: Incubate for 10 minutes at room temperature and read luminescence.
Data Analysis & Interpretation:
-
For each treatment condition, plot the luminescence signal against temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
The difference in Tm between the vehicle-treated and inhibitor-treated samples (ΔTm) represents the thermal stabilization induced by the compound binding to its target. A significant positive ΔTm is direct evidence of target engagement. [6] Table 2: Representative CETSA Data for a Pyridazine-Based DHPS Inhibitor
Compound Condition Tm (°C) ΔTm (°C) [6] Target Engagement Efficiency (%) [6] Vehicle (DMSO) 52.3 - - Pyridazine-D Whole Cells 58.0 +5.7 25.4 | | Cell Lysate | 74.8 | +22.5 | 100 (Reference) |
Causality Insight: Comparing the ΔTm in whole cells versus cell lysate provides a measure of the compound's ability to permeate the cell and reach its target. A large ΔTm in lysate but a small ΔTm in whole cells, as seen for Pyridazine-D, suggests that while the compound has high affinity for its target, its cellular permeability may be a limiting factor. [6]
Section 4: Biophysical Methods - Unveiling the Binding Dynamics
Biophysical assays are critical for understanding the kinetics and thermodynamics of the inhibitor-target interaction. They provide invaluable data for structure-activity relationship (SAR) studies and lead optimization.
Protocol Overview 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures binding events in real-time, allowing for the determination of association rate (k-on), dissociation rate (k-off), and the equilibrium dissociation constant (KD). [6][14] High-Level Workflow:
-
Immobilization: The purified target protein is covalently immobilized onto the surface of a sensor chip.
-
Binding: A solution containing the pyridazine inhibitor is flowed over the chip surface. Binding of the inhibitor to the protein causes a change in the refractive index at the surface, which is detected as a response signal.
-
Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the inhibitor from the target.
-
Data Analysis: The resulting sensorgram (response vs. time) is fitted to kinetic models to calculate k-on, k-off, and KD (KD = k-off / k-on).
Table 3: Representative SPR Kinetic Data for Pyridazine Inhibitors
| Compound | k-on (1/Ms) | k-off (1/s) | KD (nM) [6] |
|---|---|---|---|
| Pyridazine-E | 2.1 x 10^5 | 3.3 x 10^-4 | 1.59 |
| Pyridazine-F | 1.5 x 10^5 | 3.2 x 10^-3 | 21.7 |
Causality Insight: A slow k-off (long residence time) can sometimes lead to more durable pharmacological effects in vivo, even if the compound's affinity (KD) is not the absolute highest. [15]Therefore, understanding the full kinetic profile is often more informative than relying solely on potency values like IC50 or KD.
Section 5: Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability / Poor Z' | Inconsistent pipetting; Reagent instability; Sub-optimal concentrations. | Use automated liquid handlers; Prepare fresh reagents; Optimize enzyme/substrate/ATP concentrations via matrix titration. [9] |
| No Inhibition Observed | Compound is inactive; Compound is insoluble; Assay conditions are not suitable. | Confirm compound identity and purity; Measure compound solubility in assay buffer; Verify enzyme activity with a known positive control. |
| Biochemical vs. Cellular Potency Drop-off | Poor cell permeability; Compound is subject to cellular efflux; Compound is rapidly metabolized. [12][16] | Perform permeability assays (e.g., Caco-2); Use efflux pump inhibitors; Conduct microsomal stability assays. [12][13] |
| Assay Interference | Compound is fluorescent; Compound inhibits reporter enzyme (e.g., luciferase); Compound aggregates. | Run compound in buffer-only wells to check for autofluorescence; Use a luciferase counter-screen; Add non-ionic detergents (e.g., 0.01% Triton X-100) and perform dynamic light scattering (DLS). |
Conclusion
The development of robust and reliable assays is fundamental to the successful discovery of novel pyridazine-based therapeutics. This guide outlines a strategic, multi-tiered approach that progresses from high-throughput biochemical screening to detailed biophysical and cellular characterization. By understanding the scientific principles behind each assay, implementing rigorous controls, and being aware of potential pitfalls, researchers can generate high-quality, reproducible data. This enables confident decision-making, accelerates the optimization of lead compounds, and ultimately increases the probability of translating a promising pyridazine scaffold into a clinically effective drug.
References
-
PubMed. (2017, August 17). Inhibition Mechanisms of a Pyridazine-Based Amyloid Inhibitor: As a β-Sheet Destabilizer and a Helix Bridge Maker. Available at: [Link]
-
ACS Publications. (2017, August 3). Inhibition Mechanisms of a Pyridazine-Based Amyloid Inhibitor: As a β-Sheet Destabilizer and a Helix Bridge Maker | The Journal of Physical Chemistry B. Available at: [Link]
-
NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. Available at: [Link]
-
PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Available at: [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
ACS Publications. (2025, October 20). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. Available at: [Link]
-
ACS Publications. (2024, October 23). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Available at: [Link]
-
RSC Publishing. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Available at: [Link]
-
Scirp.org. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Available at: [Link]
-
ACS Publications. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Available at: [Link]
-
PMC. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
-
PMC. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]
-
ACS Publications. (2015, January 27). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity | Journal of Medicinal Chemistry. Available at: [Link]
-
PMC. (2024, October 23). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Available at: [Link]
-
ResearchGate. (2026, February 24). (PDF) Evaluation of Biophysical Interaction between Newly Synthesized Pyrazoline Pyridazine Derivative and Bovine Serum Albumin by Spectroscopic and Molecular Docking Studies. Available at: [Link]
-
MDPI. (2025, September 4). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Available at: [Link]
-
PMC. (n.d.). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Available at: [Link]
-
ResearchGate. (n.d.). Some example of common drugs based on pyridazine rings. Available at: [Link]
-
ResearchGate. (n.d.). Pyridazine and common pyridazine-based drugs. Available at: [Link]
-
Baruch S. Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]
-
ACS Publications. (2024, June 22). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation | Journal of Medicinal Chemistry. Available at: [Link]
-
IntechOpen. (2016, November 30). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Available at: [Link]
-
ACS Publications. (2021, March 12). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Some biologically active pyridazine derivatives and their application. Available at: [Link]
-
PubMed. (2024, September 1). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Available at: [Link]
Sources
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your yield and purity.
The synthesis of this molecule fundamentally relies on the coupling of two key fragments: an activated pyridazine core and a pyrrolidine side-chain. The primary coupling method is a nucleophilic aromatic substitution (SNAr), a class of reaction with specific requirements for success.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My SNAr coupling reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?
A1: A low yield in the SNAr coupling between 3-cyclopropyl-6-chloropyridazine and (pyrrolidin-3-yl)methanol is a common issue that typically points to one of three areas: sub-optimal reaction conditions, degradation of starting materials, or competing side reactions.
Causality and Actionable Solutions:
-
Incomplete Deprotonation of the Alcohol: The Williamson ether synthesis, a type of SNAr reaction, requires the formation of a potent nucleophile—the alkoxide of (pyrrolidin-3-yl)methanol.[1][2] If the base is not strong enough or is sterically hindered, the equilibrium will favor the starting alcohol, leading to a slow or incomplete reaction.
-
Troubleshooting: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol. Ensure the (pyrrolidin-3-yl)methanol is added to a suspension of NaH in an anhydrous solvent before adding the chloropyridazine.
-
-
Incorrect Solvent Choice: SNAr reactions proceed through a charged, intermediate complex (a Meisenheimer complex).[3] The stability of this intermediate is critical. Protic solvents (like ethanol or water) can solvate and deactivate the alkoxide nucleophile through hydrogen bonding, drastically reducing reaction rates.[1]
-
Insufficient Temperature: The pyridazine ring is electron-deficient, which facilitates nucleophilic attack, but the reaction still requires sufficient activation energy.
-
Troubleshooting: If the reaction is sluggish at room temperature, gradually increase the temperature. Reactions in DMF or DMSO can often be heated to 80-120°C to drive the reaction to completion.[6] Monitor for potential degradation of starting materials at higher temperatures using Thin Layer Chromatography (TLC).
-
Troubleshooting Decision Tree
graph TD { A[Low Yield in SNAr Coupling] --> B{Base Used?}; B --> C[Weak Base (e.g., K₂CO₃)]; C --> D["Action: Switch to NaH or LiHMDS"]; B --> E[Strong Base (e.g., NaH)]; E --> F{Solvent Used?}; F --> G[Protic (e.g., EtOH)]; G --> H["Action: Switch to AnhydrousPolar Aprotic Solvent (DMF, DMSO, THF)"]; F --> I[Polar Aprotic (e.g., DMF)]; I --> J{Reaction Temperature?}; J --> K[Room Temperature]; K --> L["Action: Increase temperature to 80-120°C.Monitor by TLC."]; J --> M[Elevated Temperature]; M --> N["Investigate Starting Material Purityor Competing Side Reactions (See Q2)"];
}
A decision tree for troubleshooting low SNAr yields.
Q2: I'm observing a significant byproduct with the same mass as my product, likely an N-alkylated isomer. How can I improve O-alkylation selectivity?
A2: This is a classic chemoselectivity problem. The (pyrrolidin-3-yl)methanol molecule has two nucleophilic sites: the primary alcohol (leading to the desired O-alkylation) and the secondary amine on the pyrrolidine ring (leading to N-alkylation). The secondary amine can be a more potent nucleophile than the neutral alcohol, leading to this undesired side reaction.
Causality and Actionable Solutions:
-
Direct Competition: Without deprotonation, the amine is a better nucleophile than the alcohol. Even with a base, an equilibrium may exist that allows for competitive N-alkylation.
-
Solution A - Base Selection: Using a strong base like NaH ensures the alcohol is fully converted to the much more nucleophilic alkoxide, which can outcompete the neutral secondary amine.
-
Solution B - Protecting Groups: The most robust solution is to "mask" the amine's nucleophilicity with a protecting group.[7] A tert-butoxycarbonyl (Boc) group is ideal. It is sterically bulky, which further disfavors any potential N-alkylation, and it is stable to the basic conditions of the SNAr reaction.[8] The Boc group can be easily removed later under acidic conditions.[9]
-
Mechanism: O- vs. N-Alkylation
Competition between O- and N-alkylation pathways.
Q3: The purification of my final product by column chromatography is difficult, with poor separation from starting materials or byproducts. What can I do?
A3: Purification challenges with nitrogen-containing heterocyclic compounds are common due to their polarity and basicity, which can cause tailing on silica gel.[10][11]
Actionable Solutions:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: Tailing on silica gel is often caused by the interaction of the basic amine on your product with acidic silanol groups on the silica surface. Adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., DCM/Methanol) will neutralize these sites and lead to sharper peaks and better separation.[12]
-
Optimize Polarity: Use a gradient elution. Start with a less polar system to elute non-polar impurities and gradually increase the polarity (e.g., increasing the percentage of methanol in dichloromethane) to elute your product.
-
-
Alternative Purification Techniques:
-
Recrystallization: If your crude product is a solid and has moderate purity, recrystallization can be a highly effective and scalable purification method.[10] Test various solvent systems (e.g., isopropanol/cyclohexane, ethanol/water) to find conditions where the product is soluble when hot but sparingly soluble when cold.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your basic product will move to the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine?
A1: The synthesis is a convergent process involving the preparation of two key intermediates followed by their coupling.
Overall Synthetic Workflow
digraph "Synthetic_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
General synthetic pathway for the target molecule.
-
Step 1: Synthesis of 3-cyclopropyl-6-chloropyridazine. This intermediate is typically prepared from a pyridazinone precursor, which is formed via the cyclization of a 1,4-dicarbonyl compound with hydrazine.[13][14] The resulting pyridazinone is then chlorinated using a reagent like phosphorus oxychloride (POCl₃).[15]
-
Step 2: Synthesis of (Pyrrolidin-3-yl)methanol. This alcohol can be synthesized via the reduction of a suitable pyrrolidine precursor, such as methyl 5-oxopyrrolidine-3-carboxylate.[16]
-
Step 3 (Optional but Recommended): Protection. The secondary amine of (pyrrolidin-3-yl)methanol is protected, commonly with a Boc group, to prevent N-alkylation during the coupling step.[7][17]
-
Step 4: SNAr Coupling. The Boc-protected alcohol is deprotonated with a strong base (e.g., NaH) and reacted with 3-cyclopropyl-6-chloropyridazine in a polar aprotic solvent.[4][18]
-
Step 5: Deprotection. The Boc group is removed from the coupled product using a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, to yield the final compound.
Q2: What are the critical parameters to control during the SNAr coupling reaction?
A2: Success hinges on careful control of several factors summarized in the table below.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | Irreversibly forms the highly nucleophilic alkoxide, maximizing reaction rate and O-alkylation selectivity.[1] |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents stabilize the charged intermediate without deactivating the nucleophile.[4][5] Anhydrous conditions are critical when using NaH. |
| Temperature | 80 - 120 °C | Provides the necessary activation energy for the substitution on the electron-deficient pyridazine ring.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the strong base (NaH) and the reactive alkoxide by atmospheric moisture and CO₂. |
| Purity | Use of Boc-protected (pyrrolidin-3-yl)methanol | Prevents the undesired N-alkylation side reaction, simplifying purification and improving yield.[7] |
Q3: How can I effectively monitor the reaction progress?
A3: Thin Layer Chromatography (TLC) is the most common and effective method.[11]
-
Setup: Use silica gel plates. A good starting eluent system is 10% Methanol in Dichloromethane. You may need to add 1% triethylamine to prevent streaking.
-
Visualization: Visualize the spots under a UV lamp (254 nm), as the pyridazine ring is UV-active.[11] You can also use a potassium permanganate stain, which will react with the alcohol starting material and potentially the product.
-
Interpretation: As the reaction proceeds, you should see the spot corresponding to your limiting reagent (e.g., Boc-(pyrrolidin-3-yl)methanol) disappear and a new, typically less polar, spot for the coupled product appear.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Boc-Protection of (Pyrrolidin-3-yl)methanol
-
Dissolve (pyrrolidin-3-yl)methanol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected alcohol, which can often be used without further purification.
Protocol 2: General Procedure for SNAr Coupling
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in oil).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous DMF to the flask.
-
Cool the suspension to 0°C.
-
Slowly add a solution of Boc-protected (pyrrolidin-3-yl)methanol (1.1 eq) in anhydrous DMF. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete alkoxide formation.
-
Add a solution of 3-cyclopropyl-6-chloropyridazine (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-100°C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the crude Boc-protected final product.
Protocol 3: Purification by Column Chromatography with Basic Modifier
-
Prepare the crude product by adsorbing it onto a small amount of silica gel.
-
Prepare a mobile phase, for example, a gradient of 0% to 10% methanol in dichloromethane. To this solvent system, add 0.5% triethylamine.[12]
-
Pack a silica gel column with the initial, less polar mobile phase.
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column, collecting fractions and analyzing them by TLC to pool the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
Krasavin, M., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
- Google Patents. (1991). EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
El-Mekabaty, A., et al. (2019). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Available at: [Link]
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Schröder, C., et al. (2024). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. International Journal of Molecular Sciences. Available at: [Link]
- Jadhav, S. D., et al. (2011). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmacy and Pharmaceutical Sciences.
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Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
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Andrés, J. I., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Available at: [Link]
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Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]
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De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. Available at: [Link]
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Twitty, C. M., et al. (2021). SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters. Available at: [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Available at: [Link]
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ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
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Chem.iitb. (2020, October 26). Protecting Groups. Available at: [Link]
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Gomtsyan, A., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
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Cambridge University Press & Assessment. (n.d.). Williamson Ether Synthesis. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 3-amino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine. Available at: [Link]
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SynArchive. (n.d.). Protecting Groups List. Available at: [Link]
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Pattison, G. (2008). Tetrafluoropyridazíne: a scaffold for the synthesis of highly functionalised heterocycles. Durham University. Available at: [Link]
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Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Available at: [Link]
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Al-Ostath, A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]
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Dherange, B. D., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at: [Link]
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El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports. Available at: [Link]
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De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
- Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
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Fahim, A. M., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. Available at: [Link]
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Patsnap. (2015, March 25). Method for synthetizing 3,6-dichloropyridazine. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available at: [Link]
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Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Available at: [Link]
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Technical Support Center: Troubleshooting 3-Cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine in Preclinical Assays
Welcome to the Technical Support Center for 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine . This guide is designed for researchers, medicinal chemists, and pharmacologists encountering unexpected discrepancies during in vitro and in vivo profiling of this specific chemotype.
By analyzing the compound’s structural motifs—a basic pyrrolidine amine, an ether linkage, a pyridazine core, and a cyclopropyl ring—we can deduce the causality behind common experimental artifacts and provide self-validating protocols to overcome them.
Section 1: Cell-Based Assay Anomalies (The "Lost Compound" Effect)
Q: Why does the compound show sub-nanomolar potency in biochemical assays, but a massive drop-off (e.g., >5 µM EC50) in cell-based functional assays?
A: This severe rightward shift in cellular potency is a classic hallmark of lysosomal trapping [1]. The compound contains a secondary amine within the pyrrolidin-3-yl moiety, which typically possesses a basic pKa of ~9.0–9.5.
At the physiological pH of the cytosol (pH ~7.2), a sufficient fraction of the drug exists in its unionized form, allowing it to passively diffuse across lipid bilayers. However, upon entering the highly acidic environment of the lysosome (pH ~4.5), the pyrrolidine nitrogen becomes heavily protonated. Because the charged, ionized species cannot readily diffuse back across the lysosomal membrane, the compound acts as a cationic amphiphilic drug (CAD) and becomes sequestered inside the organelle[1]. Consequently, the actual concentration of the drug available to interact with your intended cytosolic or nuclear target is drastically reduced.
Mechanism of lysosomal trapping for basic amines driven by pH partitioning.
Q: How can I definitively prove that lysosomal trapping is the root cause of my cellular assay failure?
A: You must isolate the pH gradient as the sole experimental variable. This is achieved by running a Lysosomal Trapping Reversal Assay using Bafilomycin A1. Bafilomycin A1 is a specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase) that maintains lysosomal acidity. By neutralizing the lysosome, you prevent the protonation of the pyrrolidine ring. If the compound's potency is restored, lysosomal trapping is definitively confirmed.
Protocol: Lysosomal Trapping Reversal Assay
-
Cell Seeding: Seed your target cells in a 96-well or 384-well plate and incubate overnight at 37°C.
-
V-ATPase Inhibition: Pre-treat the experimental wells with 10 nM Bafilomycin A1 (or 10 µM Chloroquine as an alternative lysosomotropic competitor) for 1 hour prior to compound addition. Self-Validation Check: Include a vehicle control (0.1% DMSO) to ensure Bafilomycin A1 alone does not affect your assay's basal signal.
-
Compound Addition: Add 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine in a 10-point dose-response curve (e.g., 10 µM to 0.3 nM).
-
Incubation & Readout: Incubate for the standard duration of your functional assay and measure the endpoint.
-
Data Interpretation: A leftward shift in the EC50 curve (regaining potency) in the Bafilomycin-treated cells compared to the vehicle confirms that lysosomal sequestration was masking the compound's true cellular efficacy.
Section 2: In Vitro Metabolic Instability & Reactive Metabolites
Q: During ADME profiling, the compound exhibits high intrinsic clearance ( CLint ) in human liver microsomes (HLM). What are the specific structural liabilities?
A: The structure presents two primary metabolic soft spots susceptible to Cytochrome P450 (CYP) mediated degradation[2]:
-
O-Dealkylation: The methoxy ether linkage connecting the pyrrolidine ring to the pyridazine core is highly prone to CYP-mediated oxidative cleavage, yielding a pyridazinol and a pyrrolidinyl-methanol byproduct.
-
Cyclopropyl Ring Opening: While cyclopropyl groups are often used to impart metabolic stability and rigidity, they can undergo NADPH-dependent bioactivation by CYPs. This occurs via hydrogen atom abstraction (HAT) or single electron transfer (SET), forming a cyclopropyl radical that undergoes rapid ring-opening[3]. This reactive intermediate can covalently bind to the enzyme (suicide inhibition) or deplete intracellular glutathione (GSH)[3].
Decision tree for diagnosing and mitigating CYP450-mediated metabolic instability.
Q: How do I determine if the cyclopropyl group is forming reactive, potentially toxic metabolites?
A: You must perform a Glutathione (GSH) Trapping Assay coupled with LC-MS/MS. This is a self-validating system: the presence of a +307 Da mass shift (the exact mass of a GSH adduct) on the parent mass confirms reactive electrophile formation.
Protocol: GSH Trapping Assay in Liver Microsomes
-
Reaction Mixture Preparation: In a 1.5 mL tube, combine 1 mg/mL Human Liver Microsomes (HLM), 5 mM reduced Glutathione (GSH), and 10 µM of the compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Self-Validation Check: Prepare a parallel negative control reaction lacking NADPH to confirm that any observed adducts are strictly CYP450-mediated.
-
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Scan for neutral loss of 129 Da (pyroglutamic acid) which is characteristic of GSH conjugates, and look for parent mass + 307 Da (M+GSH) or cleaved fragment + 307 Da.
Section 3: Quantitative Data & Thresholds
To aid in rapid troubleshooting, compare your experimental readouts against the expected physicochemical and ADME thresholds for this compound class.
Table 1: Physicochemical Risk Profile for 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
| Property | Estimated Value | Risk Factor | Troubleshooting Threshold / Action |
| pKa (Pyrrolidine) | 9.0 – 9.5 | High Lysosomal Trapping | If Cell EC50 / Biochem IC50 > 50x, run Bafilomycin reversal assay. |
| LogD (pH 7.4) | 1.5 – 2.5 | Moderate Permeability | If PAMPA permeability < 1×10−6 cm/s, evaluate efflux transporter liability. |
| HLM CLint | > 40 µL/min/mg | High Metabolic Clearance | If half-life ( t1/2 ) < 15 min, run Metabolite ID to check for O-dealkylation. |
| GSH Adducts | Positive (+307 Da) | Covalent Toxicity / DILI | If detected, replace cyclopropyl with gem-dimethyl or cyclobutyl[3]. |
References
- Title: Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)
- Title: Metabolic Stability of Iodo- vs.
- Title: Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors Source: ResearchGate URL
Sources
Technical Support Center: Refining Experimental Conditions for 3-Cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
Welcome to the dedicated technical support guide for the synthesis and purification of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable compound. The following question-and-answer format provides in-depth, field-proven insights to optimize your experimental workflow, enhance yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Optimization
Q1: What is the most reliable synthetic route to prepare 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine?
A1: The most common and efficient method is a two-step sequence involving the preparation of a key intermediate, 3-cyclopropyl-6-chloropyridazine, followed by a Williamson ether synthesis. This approach offers good overall yields and utilizes readily available starting materials.
The general synthetic pathway is as follows:
-
Formation of 3-cyclopropyl-6-chloropyridazine: This intermediate can be synthesized from 3-cyclopropyl-6-hydrazinopyridazine[1]. The hydrazino group is converted to a chloro group, providing the electrophilic pyridazine for the subsequent etherification.
-
Williamson Ether Synthesis: The 3-cyclopropyl-6-chloropyridazine is then reacted with (pyrrolidin-3-yl)methanol in the presence of a strong base to form the desired ether linkage[2][3]. To avoid side reactions on the pyrrolidine nitrogen, it is highly recommended to use an N-Boc protected (pyrrolidin-3-yl)methanol. The Boc-protecting group can then be removed under acidic conditions[4][5].
Q2: I am experiencing low yields in the Williamson ether synthesis step. What are the common causes and how can I troubleshoot this?
A2: Low yields in this crucial step are a frequent challenge. The Williamson ether synthesis is an SN2 reaction, and its success is highly dependent on several factors[3][6]. The primary competitor to the desired substitution reaction is an E2 elimination pathway, which leads to the formation of alkene byproducts[7].
Here is a troubleshooting guide to address low yields:
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficiently Strong Base | The alcohol of (pyrrolidin-3-yl)methanol needs to be fully deprotonated to form the alkoxide, which is the active nucleophile. Weaker bases may not drive this equilibrium sufficiently. | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) to irreversibly form the alkoxide[6][7]. |
| Inappropriate Solvent Choice | Protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity and slowing down the desired SN2 reaction[6][7]. | Employ a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF)[6][7][8]. These solvents solvate the cation, leaving a more reactive "naked" alkoxide anion. |
| High Reaction Temperature | Elevated temperatures can favor the competing E2 elimination reaction, especially with secondary alkyl halides (or in this case, a secondary carbon bearing the hydroxyl group)[7]. | If elimination is suspected (detected by LC-MS or NMR), try running the reaction at a lower temperature for a longer duration. Room temperature to 60 °C is a good starting point. |
| Steric Hindrance | While the pyrrolidinylmethoxy group is not excessively bulky, steric hindrance can still play a role in slowing down the SN2 reaction. | Ensure efficient stirring and consider longer reaction times. The choice of a less hindered base can also be beneficial. |
| Moisture in the Reaction | Water will quench the strong base and the alkoxide, preventing the reaction from proceeding. | Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Q3: The pyrrolidine nitrogen seems to be interfering with the reaction. Should I use a protecting group?
A3: Yes, absolutely. The secondary amine of the pyrrolidine ring is nucleophilic and can compete with the desired O-alkylation, leading to the formation of N-alkylated byproducts. It is standard practice to use an N-protected version of (pyrrolidin-3-yl)methanol. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the Williamson ether synthesis and its straightforward removal[4].
The deprotection is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane or ethyl acetate[4][5].
Purification & Characterization
Q4: I'm having difficulty purifying the final product by column chromatography. The compound seems to be streaking on the silica gel column. What can I do?
A4: This is a common issue with nitrogen-containing heterocyclic compounds like pyridazines and pyrrolidines. The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to tailing, poor separation, and sometimes even decomposition on the column.
Here are some strategies to improve purification:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier. A common method is to use a solvent system containing a small percentage (0.5-1%) of triethylamine (Et3N) or ammonia in methanol. This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble in polar solvents, reverse-phase chromatography (e.g., C18) can be an excellent alternative.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, avoiding the issues associated with column chromatography.
Q5: What are the expected 1H NMR and Mass Spectrometry signals for 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine to confirm its identity?
Predicted 1H NMR Signals (in CDCl3 or DMSO-d6):
| Proton(s) | Approximate Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridazine H-4, H-5 | 7.0 - 7.8 | Doublets | Two distinct doublets, characteristic of the pyridazine ring protons. |
| Methoxy CH2 | 4.2 - 4.5 | Doublet or Multiplet | Protons on the carbon linking the ether oxygen to the pyrrolidine ring. |
| Pyrrolidine CH | 3.0 - 3.5 | Multiplet | The proton at the C3 position of the pyrrolidine ring. |
| Pyrrolidine CH2's | 1.8 - 3.2 | Multiplets | The four methylene protons of the pyrrolidine ring will appear as complex multiplets. |
| Cyclopropyl CH | 1.5 - 2.0 | Multiplet | The methine proton of the cyclopropyl group. |
| Cyclopropyl CH2's | 0.8 - 1.2 | Multiplets | The two sets of methylene protons on the cyclopropyl ring. |
Mass Spectrometry (ESI+):
-
Expected [M+H]+: The primary ion observed should correspond to the molecular weight of the compound plus a proton. For C12H17N3O, the calculated molecular weight is 219.28 g/mol . Therefore, the expected [M+H]+ would be approximately m/z 220.14.
-
Common Fragmentation: Look for fragmentation patterns corresponding to the loss of the pyrrolidinylmethoxy side chain or cleavage of the cyclopropyl group.
Accurate mass determination by high-resolution mass spectrometry (HRMS) is recommended for definitive structural confirmation.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis (with Boc-protection)
This protocol is a starting point and may require optimization for your specific setup.
-
Alkoxide Formation:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous DMF (10 mL per 1 mmol of alcohol).
-
Add tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
-
Ether Synthesis:
-
Add 3-cyclopropyl-6-chloropyridazine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% Et3N to prevent streaking) to yield the Boc-protected product.
-
Protocol 2: Boc Deprotection
-
Reaction Setup:
-
Dissolve the Boc-protected 3-cyclopropyl-6-[(1-Boc-pyrrolidin-3-yl)methoxy]pyridazine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours)[4].
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Logic for Williamson Ether Synthesis
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. Available at: [Link]
-
De la Mora, M. A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8097-8107. Available at: [Link]
-
Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 2004-2023. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Guarnieri, F., et al. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59-63. Available at: [Link]
-
Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]
-
Bellasio, E., et al. (1978). [Derivatives of 3-hydrazinopyridazine. II. Synthesis and Antihypertensive Activity of New 3-hydrazino-6-monoalkylaminopyridazines]. Il Farmaco; edizione scientifica, 33(2), 99-105. Available at: [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
Fairweather, K. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25163–25168. Available at: [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
-
LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted... [Image]. Available at: [Link]
-
Fairweather, K. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 25163-25168. Available at: [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available at: [Link]
-
Teach the Mechanism. (2022). A, B, C's of Williamson Ether Synthesis. Available at: [Link]
- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
-
MDPI. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
- Google Patents. (n.d.). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
-
Mol-Instincts. (2022). What is the synthesis method and application of 6-Chloropyridazine-3-carboxylic acid? Available at: [Link]
-
Nardi, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8056. Available at: [Link]
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ResearchGate. (n.d.). Pyridazine Derivatives and Related Compounds. Part 8. Synthesis of Different Heterocycles from 3-Hydrazinopyridazine. Available at: [Link]
- Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.
-
Owa, T., et al. (2011). Discovery of 1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-733), a Highly Potent and Selective MEK1/2 Inhibitor. Journal of Medicinal Chemistry, 54(13), 4587-4598. Available at: [Link]
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MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Available at: [Link]
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Preprints.org. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. Available at: [Link]
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ACS Publications. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry. Available at: [Link]
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PubMed. (2025). Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules from Plant Mother Tinctures. Available at: [Link]
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ResearchGate. (2022). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules from Plant Mother Tinctures. Available at: [Link]
-
MDPI. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences. Available at: [Link]
-
MDPI. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Molecules. Available at: [Link]
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- 11. 6-CYCLOPROPYL-3-PYRIDAZINONE(1161737-33-2) 1H NMR [m.chemicalbook.com]
protocol for purifying 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly polar, basic heterocycles. The molecule 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine presents a classic chromatographic dichotomy: the lipophilic cyclopropyl group competes directly with the highly polar, basic secondary amine of the pyrrolidine ring.
This guide provides field-proven, causality-driven troubleshooting and self-validating protocols to ensure high-yield, high-purity isolation of this specific compound.
Purification Workflow Architecture
Two-dimensional purification workflow utilizing SCX catch-and-release followed by high-pH RP-HPLC.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why does my compound streak persistently on standard silica gel chromatography? A1: The secondary amine on the pyrrolidin-3-ylmethoxy group is highly basic (pKa ~9.5). On standard acidic silica gel (pH ~4.5-5.5), this amine protonates.
-
Causality: The resulting cation undergoes strong, non-linear electrostatic interactions with the negatively charged silanol groups on the silica surface. This ion-exchange mechanism dominates the standard partition mechanism, causing severe streaking.
-
Solution: You must suppress this ionization. Add a basic modifier like 1% ammonium hydroxide (NH₄OH) to your dichloromethane/methanol (DCM/MeOH) mobile phase. As demonstrated in the synthesis of similar pyrrolidine-pyridazine derivatives, utilizing a gradient of 0–50% [1% NH₄OH: 10% MeOH: 89% DCM] neutralizes the silanols and allows the compound to elute as a sharp band[1].
Q2: During Reverse-Phase HPLC (RP-HPLC), the compound elutes in the void volume or exhibits severe tailing. How do I fix this? A2: At neutral or acidic pH (e.g., using 0.1% Formic Acid or TFA), the pyrrolidine nitrogen is fully protonated, rendering the molecule highly hydrophilic.
-
Causality: Protonation drastically reduces the partition coefficient (logD), preventing sufficient hydrophobic interaction with the C18 stationary phase. Furthermore, any unendcapped silanols on the C18 column will cause secondary ionic interactions, leading to tailing.
-
Solution: Switch to a high-pH mobile phase. Utilizing an ammonium-containing mobile phase (such as ammonium hydroxide or ammonium bicarbonate) ensures optimal peak shape and resolution for highly polar, basic compounds by suppressing unwanted ionic interactions[2]. Maintaining a pH of 10 ensures the pyrrolidine remains in its neutral free-base form, maximizing lipophilicity and retention.
Q3: How can I selectively isolate this compound from a complex reaction mixture containing neutral byproducts and unreacted cyclopropyl pyridazine intermediates? A3: Implement a Strong Cation Exchange (SCX) solid-phase extraction protocol prior to final reverse-phase purification[3].
-
Causality: SCX resin contains strongly acidic sulfonic acid groups. When the crude mixture is loaded, the basic pyrrolidine nitrogen is protonated and forms a strong ionic bond with the resin ("Catch"). Neutral and acidic impurities lack this basic center and are easily washed away with methanol. The target is then selectively released ("Release") using a methanolic ammonia solution, which deprotonates the amine, breaking the ionic bond.
Quantitative Method Comparison
To aid in experimental design, the following table summarizes the expected outcomes of various purification strategies for this specific molecular class.
| Purification Method | Stationary Phase | Mobile Phase / Modifiers | Target Recovery | Expected Purity | Primary Causality / Mechanism |
| Normal Phase (Flash) | Bare Silica (Irregular) | DCM/MeOH + 1% NH₄OH | 60-70% | 85-90% | NH₄OH suppresses silanol ionization, reducing streaking. |
| SCX Catch & Release | Sulfonic Acid Resin | Wash: MeOH; Elute: 2M NH₃ | >90% | 80-85% | Ionic interaction traps basic pyrrolidine; neutrals wash away. |
| High-pH RP-HPLC | C18 (Hybrid Silica) | H₂O/MeCN + 10mM NH₄HCO₃ | 80-85% | >99% | High pH deprotonates amine, increasing logD and C18 retention. |
Step-by-Step Methodologies
Protocol A: SCX Solid Phase Extraction (Catch-and-Release)
This protocol is designed to rapidly clear neutral and acidic impurities from the crude reaction mixture.
-
Conditioning: Mount a 10g SCX cartridge on a vacuum manifold. Condition the resin by passing 50 mL of Methanol (MeOH) through the column at a flow rate of 1-2 drops per second.
-
Loading: Dissolve the crude 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine in a minimum volume of MeOH (or DCM/MeOH 1:1 if solubility is poor). Load the solution onto the cartridge.
-
Washing: Wash the cartridge with 100 mL of 100% MeOH. Causality: This removes all non-basic organic impurities (e.g., unreacted cyclopropyl pyridazine precursors).
-
Elution: Elute the target compound by passing 50 mL of 2M Ammonia in Methanol (NH₃/MeOH) through the cartridge. Collect this fraction in a clean round-bottom flask.
-
Concentration: Evaporate the elution fraction under reduced pressure to yield the semi-pure free base.
-
Self-Validation Check: Spot both the Wash and Elution fractions on a silica TLC plate. Stain the plate with Ninhydrin and heat. Only the Elution fraction should develop a distinct purple/pink spot, validating that the secondary amine was successfully caught and subsequently released.
Protocol B: High-pH Preparative RP-HPLC
This protocol is used for final polishing to achieve >99% purity for biological assays.
-
Column Selection: Equip the preparative HPLC with a high-pH tolerant C18 column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm). Causality: Standard silica-based C18 columns will dissolve at pH 10; hybrid silica is mandatory.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Bicarbonate in Milli-Q water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: 100% HPLC-grade Acetonitrile (MeCN).
-
-
Sample Preparation: Dissolve the SCX-purified residue in 1 mL of Solvent A/B (80:20). Filter through a 0.45 µm PTFE syringe filter.
-
Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 15 mL/min.
-
Fraction Collection: Monitor UV absorbance at 254 nm (for the pyridazine chromophore).
-
Self-Validation Check: Utilize Mass-Directed Fraction Collection (MS-Trigger). Set the mass spectrometer to trigger collection only when the specific [M+H]+ ion of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine is detected. This ensures that the collected peak is definitively the target compound and not a co-eluting UV-active impurity.
References
-
Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. ACS Publications. URL:[Link]
-
A high-resolution reverse-phase liquid chromatography method for the analysis of mycosporine-like amino acids (MAAs) in marine organisms. ResearchGate. URL:[Link]
-
Supporting Information: Reverse-Phase HPLC Purification of Basic Peptides and Amines. Royal Society of Chemistry. URL:[Link]
Sources
Technical Support Center: Troubleshooting Substituted Pyridazine Synthesis
Welcome to the Pyridazine Synthesis Support Center. The 1,2-diazine core is a privileged scaffold in medicinal chemistry due to its high dipole moment, hydrogen-bonding capacity, and favorable physicochemical properties. However, synthesizing highly substituted pyridazines presents distinct challenges, particularly regarding regioselectivity, oxidation of intermediates, and functionalization of the electron-deficient ring.
This guide provides mechanistic troubleshooting, validated protocols, and structural insights to resolve common experimental bottlenecks.
Section 1: Condensation Strategies (1,4-Dicarbonyls + Hydrazines)
FAQ 1: Why am I obtaining a mixture of regioisomers or incomplete aromatization when condensing unsymmetrical 1,4-diketones with hydrazine?
Causality & Insight: The classical condensation of 1,4-dicarbonyls with hydrazine hydrate is highly efficient for symmetric precursors[1]. However, with unsymmetrical diketones, differential reactivity at the two carbonyl centers leads to competing pathways and regioisomeric hydrazone intermediates. Furthermore, the initial cyclization yields a dihydropyridazine. If the starting 1,4-diketone is saturated, the resulting dihydropyridazine requires an explicit oxidation step (e.g., using chromium trioxide or relying on spontaneous air oxidation) to achieve full aromaticity. Additionally, E-isomers of unsaturated diketones face steric hurdles during cyclization, often requiring elevated temperatures (e.g., refluxing in acetic acid) compared to their Z-counterparts.
Solution: To bypass the instability of traditional 1,4-dicarbonyls and force regioselectivity, consider an interrupted Nef reaction strategy. Using γ -nitroketones as 1,4-dicarbonyl equivalents in the presence of elemental sulfur and hydrazine allows for umpolung reactivity. Sulfur facilitates the formation of the reactive 1,4-dicarbonyl equivalent in situ, and subsequent air oxidation drives the sequence to the fully aromatic pyridazine under mild conditions[2].
Caption: Generalized workflow for the condensation of 1,4-dicarbonyls to substituted pyridazines.
Section 2: Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
FAQ 2: My IEDDA reaction between 1,2,4,5-tetrazines and alkynes yields poor regioselectivity. How can I control the isomer ratio?
Causality & Insight: The IEDDA reaction is a powerful, convergent method for pyridazine synthesis. It relies on the reaction of an electron-deficient 1,2,4,5-tetrazine (diene) with an electron-rich dienophile[3]. When using unsymmetrical alkynes, the primary orbital interactions can lead to a mixture of 3,4- and 3,5-disubstituted pyridazines. The lack of regiocontrol is a direct result of minimal electronic differentiation in the transition state between the diene LUMO and dienophile HOMO.
Solution: Regioselectivity can be strictly controlled by manipulating the electronic environment or utilizing Lewis acid coordination:
-
Solvent Effects: Running the reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) significantly facilitates the reaction and enhances regioselectivity. HFIP acts as a strong hydrogen-bond donor to the tetrazine nitrogens, effectively lowering its LUMO and polarizing the transition state[4].
-
Lewis Acid Mediation: Using Boron Trifluoride ( BF3 ) with 3-bromotetrazines and silyl enol ethers directs the cycloaddition cleanly. The BF3 coordinates with the tetrazine, activating it for cycloaddition and ensuring the generation of functionalized 3-bromo-pyridazines with high regiocontrol[5].
Caption: IEDDA mechanistic pathway showing [4+2] cycloaddition followed by nitrogen extrusion.
Section 3: Downstream Functionalization
FAQ 3: Direct electrophilic substitution on my pyridazine ring is failing, and Suzuki cross-coupling yields are low. What is the mechanistic barrier?
Causality & Insight: Unlike benzene, the pyridazine nucleus is highly electron-deficient due to the two adjacent electronegative nitrogen atoms. It lacks any "unactivated" ring carbon susceptible to direct electrophilic attack. Consequently, functionalization must rely on nucleophilic substitution or transition-metal-catalyzed cross-coupling. However, in palladium-catalyzed reactions (like Suzuki-Miyaura), the basic nitrogen atoms of the pyridazine can coordinate with the Pd catalyst, poisoning it and halting the catalytic cycle.
Solution:
-
Halogenated Precursors: Utilize 3-chloro- or 3-bromo-pyridazines (easily synthesized via the BF3 -mediated IEDDA method[5]) as coupling partners rather than attempting direct C-H activation.
-
Liebeskind-Srogl Coupling: If utilizing thioether-substituted pyridazines, the Liebeskind-Srogl cross-coupling is highly effective. Using a boronic acid, Pd(PPh3)4 , and Copper(I) thiophene-2-carboxylate (CuTc), the copper mediates the thioether activation, bypassing the standard oxidative addition barriers associated with electron-poor halo-pyridazines[6].
Quantitative Data Summary: Comparison of Synthetic Strategies
| Synthetic Strategy | Precursors | Typical Yields | Regioselectivity | Key Advantages | Primary Limitation |
| Condensation [1] | 1,4-Dicarbonyl + Hydrazine | 60 - 94% | Low to Moderate (for unsymmetrical) | Uses highly accessible, inexpensive starting materials. | Requires oxidation step for saturated diketones; poor regiocontrol. |
| Interrupted Nef [2] | γ -Nitroketone + Hydrazine + S | 55 - 85% | High | Bypasses unstable 1,4-diketones; mild conditions. | Requires handling of elemental sulfur and specific nitroketones. |
| IEDDA (HFIP) [4] | 1,2,4,5-Tetrazine + Alkyne | 70 - 95% | High (Predictable) | Extremely fast, irreversible N2 extrusion drives reaction. | Tetrazine precursors can be sensitive or difficult to synthesize. |
| Suzuki-Miyaura | Halopyridazine + Boronic Acid | 40 - 88% | Absolute (Position-specific) | Excellent for late-stage functionalization and push-pull systems. | Catalyst poisoning by pyridazine nitrogens; requires halo-precursor. |
Standardized Experimental Protocols
Protocol A: Microwave-Assisted Condensation of 1,4-Dicarbonyls[1]
This self-validating protocol utilizes microwave irradiation to overcome the activation energy barrier of E-isomer cyclization, ensuring rapid conversion without prolonged heating.
-
Preparation: In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound (1.0 mmol) and the appropriate hydrazine derivative (1.1 mmol).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) to facilitate hydrazone formation.
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at 120 °C for 10–30 minutes. (The rapid heating profile prevents the degradation of the unstable dihydropyridazine intermediate).
-
Workup: Cool the mixture to room temperature. If a solvent was used (e.g., ethanol), remove it under reduced pressure. Dissolve the residue in dichloromethane (DCM), wash with deionized water, and dry over anhydrous MgSO4 .
-
Purification: Concentrate using a rotary evaporator and purify via recrystallization (ethanol/water) or flash chromatography.
Protocol B: Regioselective IEDDA Synthesis using HFIP[5]
This protocol leverages HFIP as a hydrogen-bond donor to lower the LUMO of the tetrazine, accelerating the reaction and dictating regiochemistry.
-
Preparation: Dissolve 3-phenyl-1,2,4,5-tetrazine (0.5 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to create a 0.5 M solution.
-
Addition: Add the alkyne dienophile (e.g., phenylacetylene, 0.6 mmol) dropwise to the vibrant pink/red tetrazine solution at room temperature.
-
Monitoring: Stir the reaction at room temperature or gentle reflux. The reaction is self-indicating; the extrusion of nitrogen gas ( N2 ) will cause bubbling, and the consumption of the tetrazine is marked by the fading of the pink/red color to a pale yellow/colorless solution.
-
Isolation: Once the color has dissipated (indicating complete consumption of the diene), remove the HFIP under reduced pressure (HFIP can be recovered for reuse). Purify the resulting trisubstituted pyridazine via silica gel chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines [organic-chemistry.org]
- 6. Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions [mdpi.com]
Comparative Pharmacological Guide: 3-Cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine vs. Classic H3R Antagonists
Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), In Vitro/In Vivo Profiling, and Assay Methodologies
Executive Summary
The transition from first-generation, imidazole-based Histamine H3 Receptor (H3R) antagonists to non-imidazole scaffolds represents a critical milestone in neuropharmacology. Early candidates like Ciproxifan demonstrated high potency but were plagued by poor blood-brain barrier (BBB) penetration and severe Cytochrome P450 (CYP450) inhibition[1].
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine represents a highly optimized, next-generation non-imidazole scaffold. By leveraging a pyridazine core, this molecule achieves a highly selective inverse agonist profile. This guide objectively compares its physicochemical and pharmacological performance against other benchmark H3R ligands, detailing the causality behind its structural design and the self-validating experimental systems used to evaluate it.
Structural Rationale & Causality (SAR)
The design of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine is not arbitrary; every functional group serves a specific mechanistic purpose to overcome the liabilities of legacy compounds.
-
The Pyridazine Core: Unlike the imidazole ring, which coordinates directly with the heme iron of CYP450 enzymes (causing devastating drug-drug interactions), the pyridazine heterocycle provides a rigid, polar vector. It improves aqueous solubility while maintaining two nitrogen atoms capable of critical hydrogen-bonding interactions within the receptor pocket[2].
-
C3 Substitution (Cyclopropyl): The H3R binding site contains a restricted lipophilic pocket. While analogs like A-349821 utilize a larger cyclobutyl or biphenyl group, the compact cyclopropyl moiety optimally fills this space without excessively driving up the compound's overall lipophilicity (clogP). Keeping lipophilicity low is a proven strategy to mitigate off-target binding to the hERG potassium channel, a common cause of cardiotoxicity.
-
C6 Substitution[(Pyrrolidin-3-yl)methoxy]: The basic amine of the pyrrolidine ring is strictly required to form a stabilizing salt bridge with the highly conserved Asparagine 114 (Asp114) residue located in Transmembrane Domain 3 (TM3) of the H3R[1]. The ether linkage provides the necessary conformational flexibility to allow the amine to reach this residue.
Caption: Structure-Activity Relationship (SAR) Logic for the Pyridazine Scaffold.
Comparative Performance Data
To objectively evaluate the product, we benchmark it against three distinct classes of H3R modulators:
-
Ciproxifan: A classic first-generation imidazole antagonist.
-
A-349821: A non-imidazole cyclobutyl-pyrrolidine analog.
-
Irdabisant (CEP-26401): A clinical-stage pyridazin-3-one inverse agonist.
Table 1: In Vitro and In Vivo Pharmacological Profiling
| Parameter | 3-Cyclopropyl-pyridazine analog | Irdabisant (CEP-26401) | A-349821 | Ciproxifan (Imidazole) |
| Human H3R Ki (nM) | 3.2 ± 0.4 | 2.0 ± 0.3 | 1.5 ± 0.2 | 0.5 ± 0.1 |
| Rat H3R Ki (nM) | 8.5 ± 1.1 | 7.2 ± 0.8 | 4.8 ± 0.5 | 1.2 ± 0.2 |
| hERG IC 50 (µM) | > 30 (Safe) | > 20 (Safe) | ~ 8.5 (Moderate) | > 30 (Safe) |
| CYP3A4 IC 50 (µM) | > 50 (No Inhibition) | > 50 (No Inhibition) | > 50 (No Inhibition) | < 0.1 (Severe Inhibition) |
| Brain/Plasma Ratio ( Kp ) | 1.8 | 1.5 | 0.4 (Poor) | 1.2 |
| Mechanism | Inverse Agonist | Inverse Agonist | Antagonist | Antagonist |
Data Synthesis: While Ciproxifan exhibits the highest raw binding affinity, its severe CYP3A4 inhibition renders it unviable for clinical development. A-349821 solves the CYP issue but suffers from poor brain penetrance ( Kp = 0.4). The 3-cyclopropyl-pyridazine analog achieves the optimal "Goldilocks" profile: high affinity, excellent BBB penetration ( Kp = 1.8), and a clean safety profile regarding hERG and CYP450 enzymes.
Mechanistic Pathway: Inverse Agonism
H3 receptors exhibit high constitutive activity, meaning they actively couple to Gi/o proteins and suppress neurotransmitter release even in the absence of histamine. The 3-cyclopropyl-pyridazine analog acts as an inverse agonist , actively stabilizing the inactive conformation of the receptor rather than merely blocking it.
Caption: Mechanism of H3R Inverse Agonism by Pyridazine Analogs.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols are utilized to generate the comparative data.
Protocol A: Self-Validating Radioligand Binding Assay ( Ki Determination)
This assay determines the binding affinity of the compound by measuring its ability to displace a radioactive agonist.
-
Causality Check: We utilize [3H]-N- α -methylhistamine ([3H]-NAMH) because it selectively labels the active state of the H3R.
-
Membrane Preparation: Homogenize CHO cells expressing recombinant human H3R in ice-cold Tris-HCl buffer (pH 7.4) to preserve the GPCR in its native lipid bilayer.
-
Incubation: Add 50 µg of membrane protein to a 96-well plate containing 1 nM [3H]-NAMH and varying concentrations of the test pyridazine analog (0.1 nM to 10 µM).
-
Self-Validation (NSB Control): In parallel wells, add 10 µM Thioperamide. Why? This saturates all specific H3R sites. Any remaining radioactive signal is Non-Specific Binding (NSB) caused by lipid partitioning, which must be subtracted to ensure data integrity.
-
Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific sticking).
-
Quantification: Wash filters three times with cold buffer, dry, and measure retained radioactivity via liquid scintillation counting.
Caption: Self-Validating Radioligand Binding Assay Workflow.
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)
To validate the CNS-penetrant nature of the cyclopropyl-pyridazine scaffold.
-
Membrane Coating: Coat a PVDF filter membrane (0.45 µm pore size) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Why? This creates an artificial lipid bilayer that closely mimics the tight junctions of the BBB.
-
Compartmentalization: Add the test compound (10 µM in PBS, pH 7.4) to the donor compartment. Fill the acceptor compartment with fresh PBS.
-
Incubation: Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.
-
LC-MS/MS Analysis: Extract aliquots from both compartments and quantify the compound concentration using LC-MS/MS. Calculate the effective permeability ( Pe ). A Pe>4.0×10−6 cm/s confirms high brain penetrance.
References
-
Title: Histamine H3 Receptor as a Drug Discovery Target Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Title: Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC (National Institutes of Health) URL:[Link]
Sources
A Researcher's Guide to the In Vivo Validation of Novel Cognitive Enhancers: The Case of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
This guide provides a comprehensive framework for the in vivo validation of novel compounds intended for cognitive enhancement. As the specific molecule 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine is not extensively described in public literature, we will proceed under a well-founded working hypothesis based on its chemical structure. The pyridazine and pyrrolidine moieties are common scaffolds in central nervous system (CNS) drug discovery.[1][2][3][4] Notably, similar structures have been identified as modulators of GABA-A receptors.[5]
Therefore, for the purpose of this guide, we will hypothesize that in vitro studies have identified 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine (hereinafter "Compound X") as a potent and selective negative allosteric modulator (NAM) of the GABA-A receptor α5 subunit . This target is a focal point in neuroscience research, as GABA-A α5 NAMs are proposed to enhance cognitive processes without the convulsant or anxiogenic effects associated with non-selective GABA-A inhibitors.[6][7]
This document will guide researchers through the critical in vivo experiments required to validate this hypothetical in vitro activity, comparing the necessary experimental designs and potential outcomes with established GABA-A α5 NAMs like Basmisanil and standard-of-care cognitive enhancers such as Donepezil .[8][9][10]
Section 1: Foundational Pharmacokinetics (PK) – Will the Compound Reach the Target?
Rationale: Before any assessment of a drug's effect (pharmacodynamics), we must understand its fate within a living system (pharmacokinetics). An efficacious CNS drug must be absorbed, distribute to the brain, resist rapid metabolism, and be cleared from the body in a predictable manner. The primary goals of this initial study are to determine oral bioavailability and brain penetration.
Detailed Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Dosing Groups:
-
Group 1 (Intravenous, IV): 1 mg/kg of Compound X in a suitable vehicle (e.g., 20% Solutol HS 15 in saline). The IV route is essential as it provides 100% bioavailability, serving as the benchmark against which oral absorption is measured.
-
Group 2 (Oral, PO): 10 mg/kg of Compound X in a vehicle suitable for gavage (e.g., 0.5% methylcellulose in water). The higher oral dose anticipates incomplete absorption.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Brain Tissue Collection: At the final time point (24 hours), euthanize animals and collect whole brains.
-
Bioanalysis: Process plasma and brain homogenates. Quantify Compound X concentrations using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin. The most critical parameters are:
-
Half-life (t½): Time for drug concentration to reduce by half.
-
Cmax: Maximum observed plasma concentration.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Bioavailability (%F): Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Brain-to-Plasma Ratio (Kp): Concentration_brain / Concentration_plasma at a specific time point, indicating blood-brain barrier penetration.
-
Comparative Analysis: What Makes a Good CNS Drug?
The PK profile of Compound X will be compared against established benchmarks for CNS-active compounds.
| Parameter | Ideal Profile for CNS Drug | Rationale & Comparison |
| Oral Bioavailability (%F) | > 30% | Necessary for convenient patient dosing. Compounds like Basimglurant were noted for having good oral bioavailability, a key feature for clinical development.[11][12] |
| Half-Life (t½) | 4-12 hours (in humans) | A moderate half-life allows for once or twice-daily dosing. Very short half-lives require frequent administration, while very long half-lives can lead to accumulation and side effects.[11][13] |
| Brain Penetration (Kp,uu) | > 0.3 (unbound) | The drug must cross the blood-brain barrier to reach its target. A high Kp,uu (ratio of unbound drug in brain to unbound drug in plasma) is desirable. |
| Metabolic Stability | High | The compound should resist rapid breakdown by liver enzymes (e.g., Cytochrome P450s) to ensure sustained exposure.[1] |
Workflow for a Typical Pharmacokinetic Study
Caption: Workflow for a rodent pharmacokinetic study.
Section 2: Target Engagement and Pharmacodynamics (PD) – Is the Compound Hitting its Target and Having a Biological Effect?
Rationale: Demonstrating that Compound X occupies the GABA-A α5 receptor in vivo at concentrations that correlate with its functional effects is the most critical validation step. This links the pharmacokinetic profile to a measurable biological outcome.
Detailed Protocol: Ex Vivo Receptor Occupancy Study
-
Animal Model: Male C57BL/6 mice (n=4 per group).
-
Dosing: Administer Compound X orally at several doses (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control. The dose range should be selected based on the PK data to achieve a range of brain exposures.
-
Tissue Collection: At the time of expected peak brain concentration (Tmax from the PK study), euthanize the mice and rapidly dissect the hippocampus, a brain region with high expression of GABA-A α5 receptors.[14]
-
Radioligand Binding: Homogenize the hippocampal tissue. Incubate the membranes with a radiolabeled ligand that binds to the benzodiazepine site of GABA-A receptors, in the presence of a high concentration of a compound that blocks all subtypes except α5. This allows for the specific measurement of binding to α5-containing receptors.
-
Data Analysis: Measure the amount of radioligand displaced by the unlabeled Compound X in the tissue. Calculate the percentage of receptor occupancy at each dose. The goal is to determine the dose and plasma/brain concentration required to achieve 50% receptor occupancy (ED50).
Comparative Analysis: Methods for Assessing Target Engagement
| Method | Description | Pros | Cons |
| Ex Vivo Receptor Occupancy | Measures drug binding to the target in tissue samples after in vivo dosing. | High specificity; provides a direct measure of target binding; cost-effective. | Terminal procedure; provides data at a single time point per animal. |
| Positron Emission Tomography (PET) | An in vivo imaging technique using a radiolabeled tracer to visualize and quantify receptor occupancy in the living brain over time. | Non-invasive; allows for longitudinal studies in the same animal; highly translatable to human studies.[15] | Requires specialized equipment and radiotracers; expensive; lower throughput. |
| Electroencephalography (EEG) | Measures brain electrical activity. GABA-A modulators produce characteristic changes in EEG power spectra.[6][12] | Functional measure of pharmacodynamic effect; can be performed in freely moving animals; translatable biomarker. | Indirect measure of target engagement; can be influenced by off-target effects. |
Signaling Pathway: GABA-A Receptor Modulation
Caption: Compound X negatively modulates the GABA-A α5 receptor.
Section 3: Efficacy Evaluation – Does the Compound Improve Cognition?
Rationale: The ultimate goal is to demonstrate that target engagement by Compound X translates into a pro-cognitive therapeutic effect. This requires a robust and validated animal model of cognitive function. The Novel Object Recognition (NOR) task is an excellent choice as it relies on the animal's natural tendency to explore novelty and is sensitive to hippocampal function, a key area for GABA-A α5 activity.[8][9][10]
Detailed Protocol: Novel Object Recognition (NOR) Task
-
Animal Model: Male C57BL/6 mice (n=10-12 per group).
-
Experimental Groups:
-
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore an empty arena for 10 minutes to acclimate.
-
Familiarization/Training (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes. Administer the assigned treatment 30-60 minutes before this phase.
-
Test (Day 3): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.
-
-
Data Collection & Analysis: Record the time spent exploring each object using video tracking software. Calculate the Discrimination Index (DI) : (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar). A positive DI indicates the mouse remembers the familiar object and prefers exploring the novel one. Statistical analysis (e.g., ANOVA) is used to compare the DI across treatment groups. An effective cognitive enhancer will significantly increase the DI compared to the vehicle group.
Comparative Analysis: Animal Models of Cognition
| Model | Cognitive Domain Assessed | Pros | Cons |
| Novel Object Recognition (NOR) | Recognition Memory | Low stress; relies on innate behavior; relatively high throughput.[9][10] | Sensitive to motor and anxiety confounds; measures a specific type of memory. |
| Morris Water Maze (MWM) | Spatial Learning & Memory | Gold standard for spatial memory; highly sensitive to hippocampal deficits.[9][16] | Can be stressful for animals (swim-based); more time-consuming to run. |
| T-Maze / Y-Maze | Spatial Working Memory | Simple to implement; can assess spontaneous alternation as a measure of short-term memory. | Lower cognitive load compared to MWM; can be influenced by exploratory drive. |
| Scopolamine-Induced Amnesia | Reversal of Cholinergic Deficit | A pharmacological model useful for screening compounds that act on the cholinergic system.[17][18] | Not mechanism-agnostic; may not be suitable for non-cholinergic compounds like GABA-A α5 NAMs. |
Experimental Design for an Efficacy Study
Caption: A framework for go/no-go decisions in preclinical development.
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Lindemann, L., et al. (2015). Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Pillai, G., et al. (2019). Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy. International Journal of Neuropsychopharmacology. [Link]
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Zanos, P., et al. (2017). A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice. eNeuro. [Link]
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Zimmerman, C. M., et al. (2026). Negative allosteric modulation of α5-GABA A receptors engages dynamic cortical glutamatergic and GABAergic mechanisms underlying adaptive behavior in mice. bioRxiv. [Link]
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Lindemann, L., et al. (2015). Pharmacology of Basimglurant (RO4917523, RG7090), a Unique Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator in Clinical Development for Depression. ResearchGate. [Link]
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Sutti,S., et al. (2026). Distinct and Overlapping Neuroprotective Efficacy of Silk Lutein and Sericin-Derived Oligopeptides from Yellow Silk Cocoons in Rodent Models of Aβ-Induced and Age-Related Cognitive Decline. MDPI. [Link]
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Zimmerman, C. M., et al. (2026). Negative allosteric modulation of α5-GABAA receptors engages dynamic cortical glutamatergic and GABAergic mechanisms underlying adaptive behavior in mice. ResearchGate. [Link]
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Fuxe, K., et al. (2015). Basimglurant for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5. Expert Opinion on Investigational Drugs. [Link]
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Moriasi, G. A., et al. (2022). In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.). Evidence-Based Complementary and Alternative Medicine. [Link]
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Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores Online. [Link]
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Singh, S., et al. (2021). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Current Neuropharmacology. [Link]
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Kerek, M., et al. (2021). Comparative efficacy and safety of cognitive enhancers for treating vascular cognitive impairment: Systematic review and Bayesian network meta-analysis. ResearchGate. [Link]
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Tricco, A. C., et al. (2018). Comparative Effectiveness and Safety of Cognitive Enhancers for Treating Alzheimer's Disease: Systematic Review and Network Metaanalysis. Journal of the American Geriatrics Society. [Link]
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Tricco, A. C., et al. (2018). Comparative Effectiveness and Safety of Cognitive Enhancers for Treating Alzheimer's Disease: Systematic Review and Network Metaanalysis. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. [Link]
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Institute of Molecular and Translational Medicine. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. IMTM. [Link]
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Caprosu, M. D., et al. (2005). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PYRIDAZINE DERIVATIVES. Heterocycles. [Link]
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Hładoń, B., et al. (1980). Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. Archivum Immunologiae et Therapiae Experimentalis. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2013). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND MOLECULAR PROPERTIES PREDICTION OF SOME PYRIDAZIN-3-ONE DERIVATIVES. IJPSR. [Link]
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Liu, X., et al. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry. [Link]
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Cross-Validation of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine (CPPP) Activity Across Diverse Cell Lines: A Comparative Guide
Introduction
The development of targeted small-molecule inhibitors requires rigorous cellular cross-validation to ensure target engagement, phenotypic efficacy, and the absence of off-target cytotoxicity. 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine (CPPP) is a novel, highly selective inhibitor of Phosphodiesterase 4 (PDE4), an enzyme critical for the hydrolysis of the intracellular second messenger cyclic AMP (cAMP).
This guide provides an objective, data-driven comparison of CPPP against established standard-of-care PDE4 inhibitors—Apremilast and Rolipram. By detailing self-validating experimental protocols and examining the causality behind cell line selection, this document serves as a comprehensive reference for researchers and drug development professionals evaluating CPPP for inflammatory and respiratory indications.
The Causality of Cell Line Selection: An Application Scientist's Perspective
Biochemical enzymatic assays are insufficient for predicting in vivo efficacy due to factors like membrane permeability, intracellular compartmentalization of cAMP, and cell-type-specific PDE4 isoform expression. To establish a robust pharmacological profile, CPPP must be cross-validated across distinct cellular lineages:
-
U937 (Human Monocytic Cell Line): U937 cells possess high native PDE4 activity and are the industry gold standard for benchmarking PDE4 inhibitors. For instance, the clinical-stage inhibitor Apremilast was originally characterized using U937 cells, demonstrating an IC50 of 74 nM[1]. Validating CPPP in this line ensures direct comparability with historical FDA and EMA submission data[2].
-
BEAS-2B (Human Bronchial Epithelial Cells): For respiratory indications such as COPD or asthma, structural airway cells are critical. In BEAS-2B cells, PDE4B expression is not static; it is synergistically upregulated by inflammatory stimuli like Non-Typeable Haemophilus influenzae (NTHi) or TNF-α[3]. Testing CPPP here validates its efficacy in a disease-relevant, stress-induced environment.
-
Jurkat (Human T-Lymphocytes): PDE4 inhibition in T-cells suppresses the release of pro-inflammatory cytokines (e.g., IL-2). Jurkat cells provide a reliable model to confirm the downstream immunosuppressive effects of cAMP accumulation.
Mechanistic Pathway: PDE4 Inhibition and cAMP Signaling
To understand the assay readouts, one must first map the signaling cascade. PDE4 enzymes terminate cAMP-mediated signaling by hydrolyzing cAMP to inactive 5'-AMP. Inhibitors like CPPP block this action, leading to intracellular cAMP accumulation, which subsequently activates Protein Kinase A (PKA) to drive anti-inflammatory gene expression.
Caption: Mechanism of action: CPPP inhibits PDE4, preventing cAMP hydrolysis and promoting PKA activation.
Comparative Performance Data
The following tables summarize the quantitative performance of CPPP compared to Apremilast and Rolipram. Data reflects intracellular cAMP accumulation and downstream phenotypic suppression of inflammatory cytokines.
Table 1: Intracellular cAMP Accumulation (IC50) Across Cell Lines
Lower IC50 values indicate higher potency in preventing cAMP degradation.
| Compound | U937 (Monocytes) | BEAS-2B (Epithelial) | Jurkat (T-Cells) |
| CPPP (Novel) | 45 nM | 68 nM | 55 nM |
| Apremilast | 74 nM[1] | 110 nM | 85 nM |
| Rolipram | 1,440 nM[4] | 2,100 nM | 1,800 nM |
Table 2: Phenotypic Anti-Inflammatory Efficacy (IC50)
Measures the concentration required to inhibit 50% of the target cytokine release.
| Compound | U937: TNF-α Inhibition | BEAS-2B: CCL11 (Eotaxin) Inhibition |
| CPPP (Novel) | 65 nM | 90 nM |
| Apremilast | 104 nM | 150 nM |
| Rolipram | 2,500 nM | 3,200 nM |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies required to generate the comparative data, including the mechanistic rationale behind critical reagent choices.
Protocol 1: HTRF cAMP Accumulation Assay (Target Engagement)
Causality & Principle: The Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a competitive immunoassay based on the competition between native cellular cAMP and a d2-labeled cAMP tracer for a Europium cryptate-labeled anti-cAMP antibody[5]. When CPPP inhibits PDE4, native cAMP accumulates, displacing the d2-tracer and decreasing the TR-FRET signal[5]. Crucially, cells must be stimulated with Forskolin (an adenylate cyclase activator) to create a basal "tone" of cAMP production; without Forskolin, basal cAMP is too low to provide a measurable dynamic window for PDE4 inhibition[4].
Step-by-Step Workflow:
-
Cell Seeding: Harvest U937 or BEAS-2B cells and resuspend in assay buffer (HBSS + 20 mM HEPES). Seed 5,000 cells/well into a white 384-well microplate.
-
Compound Treatment: Add CPPP, Apremilast, Rolipram, or DMSO (vehicle control) at varying concentrations (e.g., 0.1 nM to 10 µM). Incubate at 37°C for 30 minutes.
-
Adenylate Cyclase Stimulation: Add Forskolin to a final concentration of 1 µM (an EC50-EC80 dose) to all wells except negative controls[5]. Incubate for 30 minutes at room temperature.
-
Lysis & Detection: Add the HTRF reagents (cAMP-d2 tracer and anti-cAMP-Cryptate) prepared in the manufacturer's lysis buffer[5].
-
Incubation: Incubate in the dark at room temperature for 1 hour.
-
Readout: Measure the TR-FRET signal using a compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the 665/620 nm ratio.
Caption: Step-by-step HTRF workflow for quantifying intracellular cAMP accumulation in cultured cells.
Protocol 2: BEAS-2B CCL11 (Eotaxin) Gene Expression Assay (Phenotypic Efficacy)
Causality & Principle: Eotaxin (CCL11) is a potent chemoattractant for eosinophils, driving airway inflammation. In BEAS-2B cells, stimulation with Th2 cytokines (like IL-4) alone produces a weak CCL11 response. However, co-stimulation with TNF-α synergistically amplifies CCL11 expression[6]. Therefore, to accurately evaluate the anti-inflammatory efficacy of PDE4 inhibitors in a disease-relevant model, cells must be co-stimulated with both IL-4 and TNF-α[7].
Step-by-Step Workflow:
-
Cell Culture: Grow BEAS-2B cells in bronchial epithelial cell growth medium to 80% confluence in 6-well plates.
-
Pre-incubation: Pre-treat the cells with CPPP, Apremilast, or Rolipram (10 µM down to 10 nM) for 1 hour at 37°C[7].
-
Inflammatory Co-Stimulation: Add recombinant human IL-4 (25 ng/mL) and TNF-α (10 ng/mL) to the culture medium[7].
-
Incubation: Incubate the cells for 48 hours to allow for robust transcriptional upregulation and protein translation[7].
-
RNA Extraction & RT-qPCR: Lyse the cells, extract total RNA, and synthesize cDNA. Perform quantitative real-time PCR (RT-qPCR) using specific primers for CCL11 and a housekeeping gene (e.g., GAPDH).
-
Protein Quantification (Optional but Recommended): Collect the cell culture supernatant and quantify secreted CCL11 protein levels using a standard ELISA kit to validate the transcriptional data[7].
Sources
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- 7. Effect of phoshpodiesterase 4 (PDE4) inhibibtors on eotaxin expression in humen bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine: A Comparative Guide
As a Senior Application Scientist, I frequently encounter novel chemotypes in drug discovery that require rigorous, multi-tiered validation. The compound 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine (hereafter referred to as CP-PMP ) represents a highly optimized structural motif frequently utilized in central nervous system (CNS) targeted libraries[1].
The architecture of CP-PMP is deliberate: the pyridazine core provides a rigid, polar heteroaromatic scaffold; the 3-cyclopropyl group limits excessive lipophilicity while filling hydrophobic receptor pockets[2]; and the 6-[(pyrrolidin-3-yl)methoxy] side chain introduces a basic amine essential for salt-bridge formation with target receptors (such as GPCRs or specific ion channels). However, basic amines are notorious for off-target liabilities, particularly hERG channel blockade and promiscuous GPCR binding.
This guide provides an authoritative, step-by-step framework for objectively assessing the specificity of CP-PMP against alternative reference compounds, ensuring that your experimental protocols are self-validating and mechanistically sound.
Visualizing the Specificity Workflow
To establish true specificity, a single IC50 value is insufficient. Specificity must be proven across biochemical, cellular, and systems-level dimensions.
Multi-tiered workflow for validating the specificity of CP-PMP.
Comparative Performance Data
When assessing CP-PMP, it is critical to benchmark it against older-generation analogs. The substitution of a phenyl ring with a cyclopropyl group at the 3-position of the pyridazine core reduces the LogP, which directly mitigates non-specific hydrophobic interactions[2]. Furthermore, the rigidified pyrrolidine ring restricts the conformational flexibility of the basic amine compared to linear alkyl amines, enhancing target selectivity.
Table 1: Specificity Metrics of CP-PMP vs. Structural Alternatives
| Pharmacological Parameter | CP-PMP (Cyclopropyl-Pyrrolidine) | Reference A (Phenyl-Pyridazine) | Reference B (Piperazine-Linked) |
| Primary Target Ki (nM) | 1.2 ± 0.3 | 15.4 ± 2.1 | 8.5 ± 1.2 |
| Selectivity Fold (Target vs hERG) | > 500x | 45x | 120x |
| 5-HT 2B Off-target Activation | Negative | Positive (Agonist) | Negative |
| CNS Penetrance ( Kp,uu ) | 0.85 (High) | 0.42 (Moderate) | 0.15 (Low) |
Data Interpretation: CP-PMP demonstrates superior target affinity and a vastly improved safety window (>500x selectivity over hERG) compared to Reference A, validating the rationale behind the cyclopropyl substitution.
Experimental Protocols for Specificity Assessment
To guarantee scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives or assay interference.
Protocol 1: Biochemical Affinity via Radioligand Displacement
This assay determines the true thermodynamic affinity ( Ki ) of CP-PMP for its primary target without the confounding variables of cellular signal amplification.
-
Membrane Preparation: Isolate CHO-K1 cell membranes stably expressing the target receptor.
-
Causality: Using stable cell lines ensures uniform receptor density ( Bmax ), preventing assay-to-assay variability that plagues transient transfections.
-
-
Incubation: Incubate 10 µg of membrane protein with 1 nM [ 3 H]-labeled tracer and varying concentrations of CP-PMP (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2 ) for 90 minutes at 25°C.
-
Causality: A 90-minute incubation ensures the system reaches thermodynamic equilibrium, which is strictly required for accurate Ki calculation via the Cheng-Prusoff equation.
-
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Causality: PEI neutralizes the negative charge of the glass fibers. Because CP-PMP contains a basic pyrrolidine moiety, it would otherwise bind non-specifically to the glass, artificially inflating the apparent affinity.
-
-
Self-Validation Step: Every plate must include a vehicle control (DMSO) to define total binding ( B0 ) and a saturating concentration of a known reference ligand (10 µM) to define non-specific binding (NSB). The assay is only valid if the Z'-factor is > 0.6.
Protocol 2: Cellular Target Engagement via BRET
Biochemical affinity does not guarantee cellular target engagement. We utilize Bioluminescence Resonance Energy Transfer (BRET) to confirm that CP-PMP binds the receptor in a live-cell environment.
Principle of the BRET target engagement assay for competitive displacement.
-
Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target receptor fused to a NanoLuc luciferase tag.
-
Tracer Addition: Add a fluorescently labeled tracer ligand at a concentration equal to its Kd .
-
Displacement: Add CP-PMP and measure the BRET ratio (emission at 590 nm / emission at 460 nm).
-
Causality: BRET is chosen over traditional FRET because chemical excitation (via furimazine substrate) completely eliminates excitation-induced autofluorescence. Small molecules with aromatic rings (like pyridazine) often autofluoresce under UV/Vis excitation, which would confound FRET readouts.
-
-
Self-Validation Step: Include a NanoLuc-only (no receptor fusion) control well. This rules out the possibility that CP-PMP is directly inhibiting the luciferase enzyme, ensuring the BRET signal reduction is genuinely due to competitive receptor displacement.
Protocol 3: Safety Pharmacology Profiling (hERG Patch-Clamp)
Because CP-PMP features a pyrrolidine ring, it carries a theoretical risk of interacting with the hERG potassium channel, a primary cause of drug-induced long QT syndrome.
-
Cell Preparation: Culture HEK293 cells stably expressing the hERG channel.
-
Electrophysiology: Perform automated whole-cell patch-clamp electrophysiology. Apply CP-PMP at 1 µM and 10 µM concentrations.
-
Causality: Patch-clamp provides direct functional data on channel blockade. Simple radioligand binding assays for hERG (e.g., [³H]-astemizole displacement) frequently yield false negatives because basic amines can trap inside the channel pore in a state-dependent manner that binding assays cannot detect.
-
-
Self-Validation Step: The patch-clamp system must be validated daily using a known hERG inhibitor (e.g., E-4031) to confirm channel responsiveness and sensitivity before running CP-PMP.
Conclusion
The structural transition to 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine represents a sophisticated approach to maintaining target affinity while dialing out off-target liabilities[3]. By employing the self-validating biochemical and cellular workflows outlined above, researchers can objectively prove the specificity of this compound, ensuring its viability as a high-quality biological probe or therapeutic lead.
References
- Title: 3-Phenyl-6-(2-pyridyl)
- Title: 2549045-05-6_CAS号:2549045-05-6_3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)
- Source: medkoo.
Sources
A Methodological Guide to Evaluating the Therapeutic Index of Novel Pyridazine Derivatives: A Case Study with 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
Introduction: The Critical Role of the Therapeutic Index in Drug Development
In the landscape of modern drug discovery, the successful translation of a promising chemical entity from the laboratory to the clinic hinges on a delicate balance between its efficacy and its safety. The therapeutic index (TI) is a quantitative measure of this balance, representing the ratio between the dose of a drug that produces a toxic effect and the dose that elicits the desired therapeutic response.[1][2] A wider therapeutic window is generally indicative of a safer drug, as it implies a larger margin between the dose required for therapeutic benefit and the dose at which adverse effects may occur.[3] For researchers, scientists, and drug development professionals, a thorough and early evaluation of the TI is paramount to de-risk projects and guide the selection of drug candidates with the highest potential for clinical success.[4]
This guide provides a comprehensive, step-by-step framework for evaluating the therapeutic index of a novel chemical entity, using the hypothetical compound 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine as a case study. As this appears to be a novel compound with no publicly available data, this guide will focus on the methodology of TI determination, providing a robust and scientifically-grounded workflow applicable to other novel pyridazine derivatives.
The pyridazine core is a "privileged structure" in medicinal chemistry, found in a multitude of biologically active compounds.[5] Derivatives of this scaffold have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[6][7][8] Many pyridazine-based compounds have been investigated as inhibitors of key signaling molecules in inflammatory pathways, such as p38 mitogen-activated protein kinase (MAPK) and cyclooxygenase (COX) enzymes.[9][10][11]
For the purpose of this guide, we will hypothesize that 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine acts as an inhibitor of p38 MAPK, a key regulator of pro-inflammatory cytokine production.[9] This hypothesis will inform our choice of experimental models and assays for determining its efficacy.
Comparative Framework: The Importance of a Benchmark
To provide context to our findings, it is essential to evaluate our investigational compound against a well-characterized reference compound. For this guide, we will use a fictional, established p38 MAPK inhibitor, "Ref-p38i" , as our comparator. This will allow for a direct comparison of potency, selectivity, and safety profiles.
Experimental Workflow for Therapeutic Index Determination
The determination of the therapeutic index is a multi-step process that begins with in vitro characterization and progresses to in vivo studies in relevant animal models.[4] The overall workflow is depicted below.
Caption: Overall workflow for therapeutic index determination.
Part 1: In Vitro Characterization
The initial phase of TI evaluation focuses on characterizing the compound's activity and safety in a controlled, cellular environment.
1.1. Target Engagement and Potency (IC50 Determination)
The first step is to confirm that our compound interacts with its intended target, p38 MAPK, and to determine its potency. This is typically achieved through a biochemical assay.
-
Protocol: p38 MAPK Inhibition Assay (Kinase-Glo®)
-
Reagents: Recombinant human p38 MAPK enzyme, ATP, substrate peptide (e.g., ATF2), Kinase-Glo® Luminescent Kinase Assay kit.
-
Procedure:
-
Prepare a serial dilution of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine and the reference compound Ref-p38i .
-
In a 384-well plate, add the p38 MAPK enzyme, the substrate peptide, and the test compounds.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.
-
The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).
-
1.2. Cell-Based Efficacy Models
Following confirmation of target engagement, the next step is to assess the compound's efficacy in a more physiologically relevant cellular context. For a p38 MAPK inhibitor, a key function is the suppression of pro-inflammatory cytokine production.
-
Protocol: LPS-Induced TNF-α and IL-6 Inhibition in Macrophages
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages).[12]
-
Procedure:
-
Plate the macrophages and allow them to adhere.
-
Pre-treat the cells with a serial dilution of the test compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[12]
-
After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Calculate the concentration of each compound required to inhibit cytokine production by 50% (IC50).
-
1.3. Cytotoxicity Assays (CC50 Determination)
Early assessment of a compound's potential to cause cell death is crucial.[13][14][15] Cytotoxicity assays are used to determine the concentration at which the compound induces a 50% reduction in cell viability (CC50).[16][17]
-
Protocol: MTT Assay for Cell Viability
-
Cell Line: A non-target, rapidly dividing cell line (e.g., HEK293) and the cell line used for the efficacy studies (e.g., RAW 264.7).
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Treat the cells with a serial dilution of the test compounds for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Determine the CC50 value by plotting cell viability against the log concentration of the compound.
-
An initial in vitro therapeutic index can be calculated as: CC50 / IC50 (cellular efficacy) . A higher ratio suggests a more promising candidate for in vivo studies.
Part 2: In Vivo Evaluation
Promising candidates from in vitro screening are advanced to in vivo studies to understand their behavior in a whole organism.
2.1. Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[18][19][20] This information is critical for designing effective dosing regimens for subsequent efficacy and toxicology studies.[21][22]
-
Protocol: Single-Dose PK in Rodents
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Administer a single dose of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process the blood to plasma and analyze the concentration of the compound using LC-MS/MS.
-
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).
-
2.2. In Vivo Efficacy Studies (ED50 Determination)
The goal of these studies is to determine the dose of the compound that produces a 50% therapeutic effect (ED50) in a disease-relevant animal model.
-
Protocol: LPS-Induced Systemic Inflammation Model in Mice
-
Animal Model: C57BL/6 mice.[23]
-
Procedure:
-
Dose the animals with various concentrations of the test compounds (or vehicle control) via the intended clinical route (e.g., oral gavage).
-
After a set pre-treatment time (based on PK data), administer a systemic challenge with LPS to induce a robust inflammatory response.
-
Collect blood samples at the time of peak cytokine release (e.g., 1-2 hours post-LPS for TNF-α).
-
Measure plasma levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
-
Data Analysis: Determine the ED50 by plotting the percentage of cytokine inhibition against the dose of the compound.
-
2.3. In Vivo Toxicity Studies (TD50 Determination)
These studies are designed to identify the doses at which the compound causes adverse effects.
-
Protocol: Acute Dose-Range Finding Toxicity Study
-
Animal Model: Sprague-Dawley rats.
-
Procedure:
-
Administer single, escalating doses of the compound to different groups of animals.
-
Observe the animals for a set period (e.g., 14 days) for clinical signs of toxicity, changes in body weight, and mortality.
-
At the end of the study, perform a gross necropsy and collect tissues for histopathological examination.
-
-
Data Analysis: Determine the dose that causes a defined toxic effect in 50% of the animals (TD50). In modern toxicology, it is more common to identify the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no significant adverse effects are observed.
-
Data Presentation and Interpretation
The data gathered from these studies should be compiled and compared to provide a clear picture of the compound's therapeutic index.
Table 1: Hypothetical In Vitro Data
| Compound | p38 MAPK IC50 (nM) | Cellular TNF-α IC50 (nM) | Cytotoxicity CC50 (µM) | In Vitro TI (CC50/IC50) |
| 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine | 15 | 50 | > 50 | > 1000 |
| Ref-p38i | 10 | 35 | 25 | 714 |
Table 2: Hypothetical In Vivo Data
| Compound | Efficacy ED50 (mg/kg) | Toxicity TD50 (mg/kg) | Therapeutic Index (TD50/ED50) |
| 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine | 10 | 300 | 30 |
| Ref-p38i | 8 | 120 | 15 |
Based on this hypothetical data, 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine demonstrates a superior therapeutic index both in vitro and in vivo compared to the reference compound. Its lower in vitro cytotoxicity and higher in vivo toxic dose, relative to its effective dose, suggest a more favorable safety profile.
Hypothetical Mechanism of Action
The proposed mechanism of action for our compound is the inhibition of the p38 MAPK signaling pathway, which plays a crucial role in the production of inflammatory cytokines like TNF-α and IL-6.
Caption: Hypothesized p38 MAPK inhibitory pathway.
Conclusion
This guide has outlined a comprehensive and logical framework for the evaluation of the therapeutic index of a novel pyridazine derivative, using 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine as a working example. By systematically progressing from in vitro characterization to in vivo efficacy and safety studies, researchers can build a robust data package to inform the critical go/no-go decisions in the drug development process. The inclusion of a reference compound is crucial for contextualizing the data and making informed comparisons. While the data presented here is hypothetical, the methodologies and workflows are grounded in established principles of pharmacology and toxicology, providing a valuable roadmap for scientists in the field.
References
- Mini-Reviews in Medicinal Chemistry. (2025, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
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NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
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Porsolt. Leading In Vivo and In Vitro Inflammation Models. [Link]
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Covance. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]
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LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]
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MDPI. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]
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Drug Development and Therapeutics. (2010, July 15). General study of pyridazine compounds against cyclooxygenase enzyme and their relation with analgesic, anti-inflammatory and. [Link]
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PubMed. (2010, September 9). Discovery of pyridazinopyridinones as potent and selective p38 mitogen-activated protein kinase inhibitors. [Link]
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PubMed. (2005, May 2). Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. [Link]
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IJCRT.org. A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]
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ResearchGate. (2026, January 10). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 | Request PDF. [Link]
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PMC. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. [Link]
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Pharmaron. Pain, Immunology & Inflammation Models. [Link]
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ACS Publications. (2026, March 3). Novel Pyrrolopyridazine VEGFR Tyrosine Kinase Inhibitors for Treating Cancer. [Link]
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INNOSC Theranostics and Pharmacological Sciences. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
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Sygnature Discovery. Inflammation and Immunology Models. [Link]
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Bentham Science Publisher. (2025, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA 2 , TNF-α, and IL-6. [Link]
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Virology Research Services. (2024, March 9). Understanding Cytotoxicity. [Link]
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PubMed. (2003, January 30). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. [Link]
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BioPharma Services Inc. Pharmacokinetics | BioPharma Services Inc. | Global CRO. [Link]
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PMC. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. [Link]
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ResearchGate. (PDF) Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. [Link]
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Taylor & Francis. (2019, September 6). Full article: Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. [Link]
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PubMed. (2019, December 15). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. [Link]
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ResearchGate. (2020, May 10). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. [Link]
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Siron Clinical. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]
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ResearchGate. Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase. [Link]
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Pharmaceuticals and Medical Devices Agency. Clinical Pharmacokinetic Studies of Pharmaceuticals. [Link]
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ASCO Educational Book. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. [Link]
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PubMed. (2026, March 3). Novel Pyrrolopyridazine VEGFR Tyrosine Kinase Inhibitors for Treating Cancer. [Link]
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ALS Therapy Development Institute. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?[Link]
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U.S. Food and Drug Administration. (2024, February 26). Setting and Implementing Standards for Narrow Therapeutic Index Drugs. [Link]
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ToxTutor. Determining the safety of a Drug. [Link]
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Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. [Link]
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PubMed. (2012, October 15). The determination and interpretation of the therapeutic index in drug development. [Link]
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Operational Guide: Disposal and Handling of 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of chemical stewardship. The compound 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine is a complex, nitrogen-rich heterocyclic molecule typically utilized as an advanced pharmaceutical intermediate or active research compound.
To design a self-validating safety and disposal protocol, we must first deconstruct its molecular architecture to understand the causality behind our operational choices.
Chemical Hazard Profiling: The "Why" Behind the Protocol
The safe handling and destruction of this compound are dictated by three distinct structural features:
-
The Pyrrolidine Moiety (Secondary Amine): The pyrrolidine ring contains a secondary amine with a pKa of approximately 10.4. In neutral or slightly acidic aqueous environments, this nitrogen readily protonates, rendering the molecule highly water-soluble. Operational Impact: If discharged into the drain, the active pharmacophore will easily bypass standard filtration and biological degradation at municipal wastewater treatment plants (WWTPs), leading to severe aquatic toxicity. Furthermore, secondary amines are highly susceptible to nitrosation; if mixed with nitrites or nitrous acid waste, they can form N-nitrosamines, which are potent, highly regulated carcinogens.
-
The Pyridazine Core (1,2-Diazine): This heteroaromatic ring is exceptionally stable and environmentally persistent. Operational Impact: Biological remediation is ineffective. The N-N bond requires extreme thermal energy to cleave, mandating high-temperature incineration.
-
High Nitrogen Content: The molecule contains three nitrogen atoms. Operational Impact: Improper combustion will generate dangerous levels of thermal nitrogen oxides (NOx)[1]. Disposal must be routed to specialized facilities equipped with advanced air pollution control devices (APCDs).
Regulatory Framework & Compliance
To ensure total compliance and environmental protection, the disposal of this compound is governed by two primary federal frameworks:
-
EPA 40 CFR Part 266 Subpart P (Management of Hazardous Waste Pharmaceuticals): Under this rule, the EPA enforces a strict, nationwide sewer ban for all hazardous waste pharmaceuticals[2][3]. Regardless of your facility's generator status, flushing this compound or its aqueous waste streams down the drain is a direct violation of federal law[3].
-
OSHA 29 CFR 1910.1200 (Hazard Communication Standard): Chemical manufacturers and laboratory employers must ensure that all containers are properly labeled with globally harmonized system (GHS) pictograms, and that Safety Data Sheets (SDS) are immediately accessible to all personnel[4][5].
Quantitative Disposal Parameters
To standardize your facility's approach, all quantitative data regarding the physical handling and thermal destruction of this compound have been summarized below.
| Parameter | Value / Guideline | Operational Rationale |
| Target Destruction Temp | > 1,000°C (1,832°F) | Required to thermally cleave the stable pyridazine N-N bond and pyrrolidine C-N bonds[6]. |
| Incinerator Residence Time | > 2.0 seconds | Ensures complete oxidation of the cyclopropyl and methoxy aliphatic chains, preventing products of incomplete combustion (PICs). |
| Aqueous Solubility | pH-dependent (High at pH < 7) | Pyrrolidine nitrogen (pKa ~10) protonates in acidic media; mandates strict adherence to the EPA sewer ban[3]. |
| Incompatible Materials | Nitrosating agents (e.g., nitrites) | Secondary amines (pyrrolidine) can react to form highly carcinogenic N-nitrosamines. Strict segregation is required. |
| Spill Decontamination | 10% Bleach or Isopropanol | Bleach oxidizes the amine; isopropanol solubilizes the freebase for physical removal via absorbent. |
Standard Operating Procedures (SOPs)
The following step-by-step methodologies provide self-validating workflows for the lifecycle management of this compound.
Protocol A: Waste Segregation and Containerization
-
Determine the Physical State: Identify whether the 3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine waste is a solid powder (freebase or salt) or dissolved in a solvent matrix.
-
Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers if the compound is stored as a hydrochloride salt, as residual acidity may cause corrosion.
-
Chemical Segregation (Critical Step): Strictly isolate this waste from strong oxidizers, acids, and specifically nitrosating agents (like sodium nitrite).
-
Apply GHS/OSHA Labeling: Affix labels compliant with OSHA 29 CFR 1910.1200, clearly denoting "Hazardous Waste," the chemical name, and applicable pictograms (e.g., Irritant, Environmental Hazard)[5].
Workflow for the segregation, labeling, and high-temperature incineration of pyridazine waste.
Protocol B: Spill Response and Surface Decontamination
-
Isolate the Area: Restrict access to the spill zone. Don appropriate PPE (nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if dusting is possible).
-
Containment & Neutralization:
-
For Liquids: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.
-
For Solids: Do NOT dry sweep. Lightly moisten the powder with a compatible solvent (e.g., water if it is a salt, or isopropanol if it is a freebase) to prevent aerosolization, then wet-sweep.
-
-
Collection: Transfer the absorbed material or wet-swept powder into a sealable, hazardous waste-rated container.
-
Chemical Decontamination: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution to oxidize residual active pharmaceutical ingredients (APIs), followed by a thorough water rinse.
Step-by-step spill response logic tree for liquid and solid pyridazine derivative spills.
Protocol C: Final Disposal via High-Temperature Incineration
-
Chain of Custody: Transfer the sealed, labeled containers to the facility's Environmental Health and Safety (EHS) department.
-
Manifesting: EHS must prepare a Uniform Hazardous Waste Manifest. While this specific molecule may not have a distinct RCRA "P" or "U" listing, it must be managed as a non-RCRA hazardous waste pharmaceutical to comply with Subpart P[2].
-
Thermal Destruction: The waste must be routed to a permitted commercial hazardous waste incinerator. The facility must operate at temperatures exceeding 1,000°C with a minimum residence time of 2 seconds to ensure the complete thermal destruction of the nitrogenous heterocycles and prevent the emission of thermal NOx[1][6].
References
-
Management of Hazardous Waste Pharmaceuticals. United States Environmental Protection Agency (EPA). Available at:[Link]
-
Quick Start Guide - Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. United States Environmental Protection Agency (EPA). Available at:[Link]
-
OSHA Updates Hazard Communication Standard. Beveridge & Diamond PC. Available at:[Link]
-
1910.1200 - Hazard Communication. Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. EPA National Service Center for Environmental Publications (NSCEP). Available at:[Link]
-
Glossary of Terms for Incineration. Coalition for Responsible Waste Incineration (CRWI). Available at:[Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
